Zelicapavir
Description
a nonfusion replication inhibitor of Respiratory Syncytial Virus
Properties
CAS No. |
2070852-76-3 |
|---|---|
Molecular Formula |
C27H22F3N7O3 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
(3S)-3-[[5-[3-morpholin-4-yl-5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]amino]-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C27H22F3N7O3/c28-27(29,30)17-14-20(37-10-12-39-13-11-37)22(31-15-17)25-35-36-26(40-25)34-23-24(38)32-19-9-5-4-8-18(19)21(33-23)16-6-2-1-3-7-16/h1-9,14-15,23H,10-13H2,(H,32,38)(H,34,36)/t23-/m1/s1 |
InChI Key |
VGGNPZNYTJXPEW-HSZRJFAPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Zelicapavir's Mechanism of Action Against Respiratory Syncytial Virus N-Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelicapavir (also known as EDP-938 or GS-5245) is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) nucleoprotein (N-protein).[1][2] As a direct-acting antiviral, this compound disrupts a critical post-entry stage of the viral replication cycle, demonstrating nanomolar potency against both RSV-A and RSV-B subtypes.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the RSV N-protein. It consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.
Introduction to this compound and its Target: The RSV N-Protein
Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV N-protein is a highly conserved structural protein essential for viral replication.[1] It encapsidates the viral RNA genome to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase.[1][2] By targeting the N-protein, this compound interferes with this fundamental process, effectively halting viral replication.[1] This mechanism of action offers a high barrier to resistance, a significant advantage over other classes of RSV inhibitors that target less conserved viral proteins.[1]
Molecular Mechanism of Action
This compound's primary mechanism of action is the inhibition of the RSV N-protein, leading to the disruption of viral replication. Time-of-addition assays have confirmed that this compound acts at a post-entry stage of the viral life cycle.[2][3]
Binding to the N-Protein
While a co-crystal structure of this compound bound to the RSV N-protein is not publicly available, the binding site can be inferred from resistance mutation studies. In vitro studies have identified specific amino acid substitutions in the N-protein that confer reduced susceptibility to this compound.
Key resistance mutations have been identified at the following positions in the N-protein:
-
E112G: This mutation has been detected in clinical isolates from patients treated with this compound.
-
L139I: This mutation has also been observed in clinical settings and has been shown to confer a low level of resistance.
These mutations are located in a region of the N-protein that is hypothesized to be crucial for its function, potentially at an interface involved in protein-protein interactions or conformational changes necessary for RNP formation.
Disruption of Viral Replication
By binding to the N-protein, this compound is thought to interfere with one or more of its critical functions, thereby inhibiting viral replication. The precise downstream effect of this binding is still under investigation, but potential mechanisms of disruption include:
-
Inhibition of N-protein oligomerization: The formation of the helical RNP complex requires the orderly assembly of N-protein monomers along the viral RNA. This compound may bind to a site that prevents this oligomerization process.
-
Interference with N-RNA binding: The encapsidation of the viral genome is a primary function of the N-protein. This compound could allosterically inhibit the binding of the N-protein to RNA.
-
Disruption of N-P interaction: The viral phosphoprotein (P) acts as a chaperone for the N-protein, keeping it in a soluble, monomeric state competent for encapsidation. This compound might disrupt the interaction between N and P, leading to non-functional N-protein aggregates.
The following diagram illustrates the proposed mechanism of action of this compound in the context of the RSV replication cycle.
Quantitative Data
The antiviral activity of this compound has been quantified in numerous in vitro and clinical studies.
In Vitro Antiviral Activity
The half-maximal effective concentration (EC50) of this compound has been determined in various cell lines against different RSV strains.
| Cell Line | RSV Strain | Assay Type | EC50 (nM) | Reference |
| HEp-2 | RSV-A Long | CPE | 52 | [2] |
| HEp-2 | RSV-A Long | RT-qPCR | 89 | [2] |
| HBECs | RSV-A Long | - | 21 | [2][3] |
| HBECs | RSV-A M37 | - | 23 | [2][3] |
| HBECs | RSV-B VR-955 | - | 64 | [2][3] |
| Various | RSV-A (clinical isolates) | Virospot | 43 (average) | [2] |
| Various | RSV-B (clinical isolates) | Virospot | 51 (average) | [2] |
CPE: Cytopathic Effect; RT-qPCR: Reverse Transcription Quantitative Polymerase Chain Reaction; HBECs: Human Bronchial Epithelial Cells.
Clinical Efficacy: Viral Load Reduction
Clinical trials have demonstrated a significant reduction in viral load in individuals treated with this compound.
| Study Population | Treatment Duration | Time Point | Viral Load Reduction (log10 copies/mL) vs. Placebo | Reference |
| Pediatric patients (28 days - 36 months) | 5 days | Day 5 | 1.2 | [4] |
| Pediatric patients (28 days - 36 months) | 5 days | Day 9 | 0.7 (peak) | [4] |
| High-risk adults | 5 days | End of treatment | 0.6 - 0.7 | [5] |
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Time-of-Addition Assay
This assay is used to determine the stage of the viral life cycle at which an antiviral compound exerts its inhibitory effect.
General Protocol:
-
Cell Culture: Plate susceptible host cells (e.g., HEp-2) in a multi-well plate and allow them to adhere.
-
Viral Infection: Infect the cells with RSV at a specific multiplicity of infection (MOI).
-
Compound Addition: Add this compound at various time points before, during, and after viral infection.
-
Incubation: Incubate the plates for a defined period to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done through various methods, such as:
-
Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.
-
Plaque Reduction Assay: Staining and counting the number of viral plaques.
-
RT-qPCR: Quantifying the amount of viral RNA.
-
-
Data Analysis: Plot the percentage of viral inhibition against the time of compound addition to determine the window of antiviral activity.
RSV Replicon Assay
A replicon system is a powerful tool to study viral replication in the absence of infectious virus production. It typically involves a subgenomic viral RNA that can replicate and express a reporter gene.
General Protocol:
-
Cell Line: Use a stable cell line that expresses the necessary viral proteins (N, P, L, and M2-1) to support the replication of an RSV minigenome.
-
Minigenome: The minigenome is a plasmid that contains a reporter gene (e.g., luciferase or green fluorescent protein) flanked by the RSV leader and trailer regions.
-
Transfection: Co-transfect the support plasmids (expressing N, P, L, and M2-1) and the minigenome plasmid into the host cells.
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound.
-
Reporter Gene Assay: After a suitable incubation period, measure the expression of the reporter gene. For luciferase, this involves adding a substrate and measuring luminescence.
-
Data Analysis: Determine the concentration of this compound that inhibits reporter gene expression by 50% (EC50).
Site-Directed Mutagenesis and Resistance Profiling
This technique is used to introduce specific mutations into the N-protein to assess their impact on this compound susceptibility.
General Protocol:
-
Mutagenesis: Use a reverse genetics system to introduce specific amino acid substitutions (e.g., L139I) into the N-protein gene within an RSV infectious clone plasmid.
-
Virus Rescue: Rescue the recombinant mutant virus by transfecting the modified plasmid into susceptible cells along with plasmids expressing the viral polymerase complex.
-
Antiviral Susceptibility Testing: Determine the EC50 of this compound against the mutant virus using a standard antiviral assay (e.g., plaque reduction assay).
-
Comparison: Compare the EC50 value for the mutant virus to that of the wild-type virus to determine the fold-change in susceptibility.
Conclusion
This compound is a promising oral antiviral agent for the treatment of RSV infection with a novel mechanism of action targeting the highly conserved viral N-protein. Its ability to disrupt viral replication at a post-entry step provides a high barrier to resistance. While the precise molecular interactions and the exact downstream consequences of its binding are still being fully elucidated, the available data strongly support its continued development as a much-needed therapeutic for RSV. Further structural and detailed biochemical studies will provide a more complete picture of its inhibitory mechanism and may guide the development of next-generation N-protein inhibitors.
References
- 1. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
EDP-938: A Technical Overview of its Discovery and Development as a Novel RSV N-Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of EDP-938 (Zelicapavir), a novel, orally administered inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein). This document details the preclinical and clinical data, experimental methodologies, and the mechanism of action of this promising antiviral candidate.
Introduction
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals. Despite its significant global health burden, therapeutic options remain limited. EDP-938 has emerged as a potential treatment, distinguished by its novel mechanism of action targeting the highly conserved RSV N-protein, a crucial component of the viral replication machinery.[1][2][3] This approach offers a high barrier to resistance compared to targeting other viral proteins like the fusion (F) protein.[4][5]
Discovery and Preclinical Development
EDP-938 was identified through chemical optimization of a series of 1,4-benzodiazepine (B1214927) inhibitors of RSV. Its development has been driven by its potent antiviral activity demonstrated in both in vitro and in vivo preclinical studies.
In Vitro Antiviral Activity
EDP-938 has demonstrated potent and broad-spectrum antiviral activity against both RSV-A and RSV-B strains and clinical isolates in various cell lines, including HEp-2, A549, Vero, and primary human bronchial epithelial cells (HBECs).
Table 1: In Vitro Efficacy of EDP-938 Against Laboratory Strains of RSV
| RSV Strain | Cell Line | Assay Type | EC50 (nM) |
| RSV-A Long | HEp-2 | CPE | 52 ± 12 |
| RSV-A Long | HEp-2 | RT-qPCR | 89 ± 16 |
| RSV-A Long | HBEC | - | 21 |
| RSV-A M37 | HBEC | - | 23 |
| RSV-B VR-955 | HBEC | - | 64 |
CPE: Cytopathic Effect; RT-qPCR: Reverse Transcription Quantitative Polymerase Chain Reaction; HBEC: Human Bronchial Epithelial Cells.
Table 2: In Vitro Efficacy of EDP-938 Against Clinical Isolates of RSV
| RSV Subtype | Average EC50 (nM) |
| RSV-A | 76 |
| RSV-B | 121 |
Mechanism of Action: N-Protein Inhibition
EDP-938 is a non-fusion replication inhibitor that targets the RSV nucleoprotein (N-protein). The N-protein is essential for viral replication, as it encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase. By targeting the N-protein, EDP-938 inhibits a post-entry step in the viral life cycle, effectively blocking viral replication. Time-of-addition studies have confirmed that EDP-938 is effective even after the virus has entered the host cell.
Preclinical Pharmacokinetics and In Vivo Efficacy
EDP-938 has demonstrated favorable pharmacokinetic properties in multiple preclinical species, with good oral bioavailability.
Table 3: Oral Bioavailability of EDP-938 in Preclinical Models
| Species | Oral Bioavailability (%) |
| Mouse | 35.4 |
| Rat | 35.7 |
| Dog | 27.1 |
| Monkey | 39.5 |
In an African green monkey model of RSV infection, oral administration of EDP-938 resulted in a significant reduction in viral load in bronchoalveolar lavage fluid, with levels falling below the limit of detection by day 3 post-infection.
Experimental Protocols: Preclinical Studies
-
In Vitro Antiviral Assays:
-
Cell Lines: HEp-2, A549, Vero, BHK, and primary HBECs were utilized.
-
Virus Strains: Laboratory strains (e.g., RSV-A Long, M37) and clinical isolates of both RSV-A and RSV-B were tested.
-
Methodology: Cells were infected with RSV at a specified multiplicity of infection (MOI), typically 0.1 for RSV-A and 0.5 for RSV-B. Serial dilutions of EDP-938 were added, and the antiviral activity was assessed after 5-6 days of treatment by measuring the inhibition of cytopathic effect (CPE) or the reduction in viral RNA levels via RT-qPCR.
-
-
Non-human Primate Efficacy Study:
-
Animal Model: African green monkeys were used.
-
Methodology: Animals were experimentally infected with RSV. Treatment with EDP-938 (100 mg/kg) or placebo was initiated 24 hours prior to infection and administered orally twice daily for 6 days. Viral load in bronchoalveolar lavage fluid was quantified.
-
Clinical Development
EDP-938 has progressed through a comprehensive clinical development program, including Phase 1 studies in healthy volunteers and multiple Phase 2 trials in various patient populations infected with RSV.
Phase 1 Studies in Healthy Volunteers
Phase 1 studies demonstrated that EDP-938 was safe and well-tolerated in healthy adults, with a pharmacokinetic profile supporting once or twice-daily oral dosing.
Phase 2a Human Challenge Study (NCT03691623)
This study evaluated the efficacy and safety of EDP-938 in healthy adults experimentally infected with RSV.
Table 4: Key Aspects of the Phase 2a Human Challenge Study
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | Healthy adults |
| Intervention | EDP-938 (multiple dosing regimens) or placebo for 5 days |
| Primary Outcome | Change in viral load |
| Secondary Outcome | Change in symptom scores |
The study demonstrated that EDP-938 led to statistically significant reductions in both viral load and clinical symptom severity compared to placebo.
Phase 2b Study in Otherwise Healthy Adults (RSVP - NCT04196101)
This study evaluated EDP-938 in a community setting in adults with naturally acquired RSV infection.
Table 5: Key Aspects of the RSVP Phase 2b Study
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | Ambulatory adults (18-75 years) with confirmed RSV |
| Intervention | EDP-938 (800 mg once daily) or placebo for 5 days |
| Primary Outcome | Progression of RSV infection based on clinical symptoms |
While the study did not meet its primary endpoint of reducing clinical symptoms, a statistically significant increase in the proportion of subjects with undetectable RSV RNA at the end of treatment was observed in the EDP-938 group.
Phase 2 Study in Pediatric Patients (RSVPEDs - NCT04816721)
This ongoing study is evaluating the safety, pharmacokinetics, and efficacy of EDP-938 in hospitalized and non-hospitalized children with RSV infection.
Table 6: Key Aspects of the RSVPEDs Phase 2 Study
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, dose-ranging |
| Participants | Children aged 28 days to 36 months with confirmed RSV |
| Intervention | EDP-938 or placebo for 5 days |
| Primary Outcome | Safety and tolerability |
| Secondary Outcomes | Pharmacokinetics, clinical outcomes, and antiviral activity |
Phase 2b Study in High-Risk Adults (RSVHR - NCT05568706)
This study is assessing the efficacy of EDP-938 in non-hospitalized adults at high risk for complications from RSV infection.
Table 7: Key Aspects of the RSVHR Phase 2b Study
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | Non-hospitalized adults with confirmed RSV and at least one high-risk condition (e.g., ≥65 years, congestive heart failure, asthma, COPD) |
| Intervention | EDP-938 (800 mg) or placebo for 5 days |
| Primary Outcome | Time to resolution of RSV lower respiratory tract disease symptoms |
Experimental Protocols: Clinical Trials
-
General Design: The majority of the clinical trials are randomized, double-blind, and placebo-controlled.
-
Participant Selection: Inclusion and exclusion criteria are specific to each study population (e.g., age, health status, presence of co-morbidities, confirmation of RSV infection).
-
Dosing Regimens: EDP-938 has been evaluated at various oral doses, typically administered for 5 days.
-
Efficacy Assessments:
-
Virology: Viral load is quantified from nasal swabs using RT-qPCR.
-
Clinical Symptoms: Symptom severity is assessed using validated instruments such as the Respiratory Infection Intensity and Impact Questionnaire (RiiQ™).
-
-
Safety Monitoring: Adverse events are monitored throughout the studies.
Conclusion
EDP-938 represents a significant advancement in the development of antiviral therapies for RSV. Its novel mechanism of targeting the viral N-protein provides a high barrier to resistance and potent antiviral activity. While clinical trial results have been mixed, the consistent demonstration of a strong antiviral effect underscores its potential as a therapeutic option, particularly in high-risk populations. Ongoing and future studies will further elucidate the clinical utility of EDP-938 in the management of RSV infections.
References
- 1. cusabio.com [cusabio.com]
- 2. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Zelicapavir's Inhibition of Respiratory Syncytial Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and older adults. Zelicapavir (formerly EDP-938) is a novel, orally bioavailable small molecule inhibitor of RSV replication. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, resistance profile, and the experimental methodologies used to characterize its antiviral activity. This compound is a potent, direct-acting antiviral that targets the highly conserved RSV nucleoprotein (N), a critical component of the viral replication machinery. By inhibiting the N protein, this compound disrupts the formation of the ribonucleoprotein complex, thereby halting viral replication post-entry. This mechanism confers a high barrier to resistance and allows for activity against both RSV-A and RSV-B subtypes.
Mechanism of Action: Targeting the RSV Nucleoprotein
This compound's antiviral activity stems from its specific inhibition of the RSV nucleoprotein (N protein). The N protein is essential for encapsidating the viral RNA genome to form a ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both transcription of viral mRNAs and replication of the full-length viral genome by the viral RNA-dependent RNA polymerase.
By binding to the N protein, this compound interferes with its function, leading to the disruption of the RNP complex formation. This ultimately halts viral replication at a post-entry stage.[1] The N protein is one of the most conserved proteins among RSV strains, which contributes to this compound's broad activity and high barrier to resistance.[1]
In Vitro Efficacy
This compound has demonstrated potent and broad antiviral activity against a range of RSV-A and RSV-B laboratory strains and clinical isolates in various cell lines.
Quantitative Antiviral Activity Data
The half-maximal effective concentrations (EC50) for this compound against different RSV strains in various cell lines are summarized in the tables below.
Table 1: this compound EC50 Values from Cytopathic Effect (CPE) Inhibition Assays [1]
| Cell Line | RSV Strain | EC50 (nM) |
| HEp-2 | RSV-A Long | 52 ± 12 |
| HEp-2 | RSV-A2 | 45 ± 15 |
| HEp-2 | RSV-B VR-955 | 68 ± 20 |
| A549 | RSV-A Long | 35 ± 10 |
| Vero | RSV-A Long | 28 ± 8 |
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-A Long | 21 |
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-A M37 | 23 |
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-B VR-955 | 64 |
Table 2: this compound EC50 Values from Viral Load Reduction Assays (RT-qPCR) [1]
| Cell Line | RSV Strain | EC50 (nM) |
| HEp-2 | RSV-A Long | 89 ± 16 |
| A549 | RSV-A Long | 54 ± 18 |
| Vero | RSV-A Long | 65 ± 22 |
In Vivo Efficacy
The antiviral efficacy of this compound has been evaluated in a non-human primate model of RSV infection.
African Green Monkey Model
In a study using African green monkeys infected with RSV, this compound demonstrated a significant reduction in viral load in the bronchoalveolar lavage (BAL) fluid.[1]
Table 3: In Vivo Efficacy of this compound in African Green Monkeys
| Treatment Group | Dosage | Mean Viral Load Reduction (log10 copies/mL) vs. Placebo |
| This compound | 100 mg/kg, twice daily for 6 days | >4 |
Resistance Profile
In vitro resistance selection studies have shown that this compound has a high barrier to the development of resistance.
In Vitro Resistance Selection
Resistant RSV-A Long variants were selected by passaging the virus in the presence of increasing concentrations of this compound. Two primary amino acid substitutions in the N protein were identified:
-
N:L139I: This mutation conferred a ~10-fold reduction in sensitivity to this compound but was associated with a reduction in viral fitness.
-
N:E112G: This mutation had no effect on sensitivity to this compound.
In a human challenge study, these treatment-emergent mutations were rare and did not lead to treatment failure.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: HEp-2, A549, or Vero cells are seeded in 96-well plates at a density of 8,000 cells per well in the appropriate growth medium.
-
Compound Preparation: this compound is serially diluted in DMSO and then added to the cell culture medium to achieve the desired final concentrations. The final DMSO concentration is kept constant across all wells.
-
Infection: Cells are infected with RSV at a specified multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 5-6 days at 37°C in a humidified incubator with 5% CO2.
-
CPE Measurement: The cytopathic effect is quantified by measuring cell viability using a commercial ATP-based assay (e.g., ATPlite). Luminescence is read on a plate reader.
-
Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits the virus-induced CPE by 50% compared to untreated, infected controls.
Viral Load Reduction Assay (RT-qPCR)
-
Experimental Setup: The assay is set up similarly to the CPE assay with respect to cell seeding, compound addition, and infection.
-
RNA Extraction: At the end of the incubation period, total RNA is extracted from the cells in each well using a commercial RNA extraction kit.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is subjected to a one-step RT-qPCR reaction using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene). A housekeeping gene (e.g., GAPDH) is also amplified for normalization.
-
Data Analysis: The viral RNA levels are quantified using the ΔΔCt method. The EC50 value is calculated as the concentration of this compound that reduces the viral RNA level by 50% compared to untreated, infected controls.
In Vitro Resistance Selection Protocol
-
Virus Propagation: RSV-A Long is passaged in HEp-2 cells in the presence of sub-optimal concentrations of this compound.
-
Dose Escalation: With each subsequent passage, the concentration of this compound is gradually increased.
-
Monitoring for Resistance: The viral supernatant from each passage is titered, and the EC50 of this compound is determined. A significant increase in the EC50 value indicates the emergence of resistant variants.
-
Genotypic Analysis: The N gene of the resistant viral population is sequenced to identify mutations responsible for the reduced susceptibility to this compound.
Visualizations
RSV Replication Cycle and this compound's Point of Inhibition
Experimental Workflow for In Vitro Antiviral Assays
Host Cell Signaling Pathways Activated by RSV Infection
References
Preclinical Profile of Zelicapavir (EDP-938): An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelicapavir (formerly EDP-938) is a novel, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein). Preclinical studies have demonstrated its potent, nanomolar activity against both RSV-A and RSV-B subtypes, including a range of clinical isolates. This compound acts on a post-entry viral replication step and has shown a high barrier to the development of resistance in vitro. In vivo, this compound has demonstrated significant antiviral efficacy in a non-human primate model of RSV infection. This document provides a comprehensive overview of the preclinical data, including detailed experimental protocols and key quantitative findings, to support further research and development of this promising antiviral candidate.
Mechanism of Action
This compound is a non-fusion replication inhibitor that targets the highly conserved RSV N-protein.[1][2] The N-protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for transcription and replication by the viral RNA-dependent RNA polymerase. By binding to the N-protein, this compound disrupts its function, thereby inhibiting viral replication at a post-entry stage of the viral life cycle.[1][2] Time-of-addition studies have confirmed that this compound retains its antiviral activity even when introduced well after the initial viral infection of cells.[3]
Figure 1: Mechanism of Action of this compound in the RSV Life Cycle.
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of RSV-A and RSV-B laboratory strains and clinical isolates across various cell lines, including physiologically relevant primary human bronchial epithelial cells (HBECs).[1][2][3]
Quantitative Data: In Vitro Efficacy
The half-maximal effective concentrations (EC50) for this compound were determined using cytopathic effect (CPE) inhibition assays and viral load reduction assays (RT-qPCR).
| Cell Line | RSV Strain | Assay Type | EC50 (nM) | Reference |
| HEp-2 | RSV-A Long | CPE Inhibition | 52 ± 12 | [2] |
| Viral Load Reduction | 89 ± 16 | [2] | ||
| RSV-A2 | CPE Inhibition | 28 | [3] | |
| Viral Load Reduction | 54 | [3] | ||
| RSV-B VR-549 | CPE Inhibition | 72 | [3] | |
| Viral Load Reduction | 110 | [3] | ||
| A549 | RSV-A Long | CPE Inhibition | 34 | [3] |
| Viral Load Reduction | 84 | [3] | ||
| Vero | RSV-A Long | CPE Inhibition | 34 | [3] |
| Viral Load Reduction | 70 | [3] | ||
| HBECs | RSV-A Long | Viral Load Reduction | 21 | [1][2] |
| RSV-A M37 | Viral Load Reduction | 23 | [1][2] | |
| RSV-B VR-955 | Viral Load Reduction | 64 | [1][2] | |
| Clinical Isolates | 10 RSV-A Strains | Virospot Reduction | 43 (average) | [3] |
| 10 RSV-B Strains | Virospot Reduction | 51 (average) | [3] |
Experimental Protocols: In Vitro Assays
-
Cell Lines: HEp-2 (human epidermoid carcinoma), A549 (human alveolar basal epithelial), Vero (African green monkey kidney), and primary human bronchial epithelial cells (HBECs) were used.[2][3]
-
Virus Strains: Laboratory-adapted strains (RSV-A Long, RSV-A2, RSV-A M37, RSV-B VR-955) and a panel of 20 clinical isolates (10 RSV-A, 10 RSV-B) were utilized for activity testing.[2][3]
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were infected with RSV at a specified multiplicity of infection (MOI).
-
Serial dilutions of this compound were added to the infected cells.
-
Plates were incubated for 5-6 days.
-
Cell viability was assessed using a reagent such as CellTiter-Glo®.
-
EC50 values were calculated as the drug concentration required to inhibit virus-induced cell death by 50%.[2][3]
-
Cells were infected and treated with this compound as described for the CPE assay.
-
After the incubation period, total RNA was extracted from the cells.
-
Reverse transcription quantitative polymerase chain reaction (RT-qPCR) was performed to quantify RSV-specific RNA levels.
-
EC50 values were calculated as the drug concentration that reduced viral RNA levels by 50% compared to untreated controls.[2]
In Vivo Efficacy
The in vivo antiviral activity of this compound was evaluated in an African green monkey model, which is a well-established model for RSV infection.[4]
Quantitative Data: In Vivo Efficacy in African Green Monkeys
| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| African Green Monkey | 100 mg/kg this compound, oral, twice daily for 6 days | RSV RNA in Bronchoalveolar Lavage (BAL) Fluid | Viral load was below the limit of detection by day 3 post-infection, compared to a peak of 10^6 copies/mL on day 5 in untreated animals. | [4] |
Experimental Protocol: Non-Human Primate Model
Figure 2: Experimental Workflow for the In Vivo Efficacy Study in African Green Monkeys.
-
Animal Model: Adult African green monkeys were used.
-
Acclimation: Animals were acclimated to the facility prior to the study.
-
Dosing: Animals were orally dosed with this compound (100 mg/kg) or a placebo, twice daily for 6 days. Dosing commenced 24 hours prior to virus inoculation.[4]
-
Infection: On day 0, animals were anesthetized and infected via intratracheal inoculation with an RSV-A strain.
-
Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected at multiple time points (e.g., days 3, 5, and 7 post-infection).
-
Viral Load Quantification: RSV RNA levels in the BAL fluid were quantified using RT-qPCR to determine the extent of viral replication and the effect of the treatment.[4]
Preclinical Pharmacokinetics
The pharmacokinetic (PK) profile of this compound was assessed in multiple preclinical species following both intravenous and oral administration.
Quantitative Data: Pharmacokinetic Parameters
| Species | Oral Bioavailability (%) | Key In Vitro Parameters | Reference |
| Mouse | 35.4% | Caco-2 Permeability: 3.6 x 10⁻⁶ cm/sec | [1][4] |
| Rat | 35.7% | Human Liver Microsome Intrinsic Clearance: 5 µL/min/mg | [1][4] |
| Dog | 27.1% | [1][4] | |
| Monkey | 39.5% | [1][4] |
Experimental Protocols: Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies were conducted in mice, rats, dogs, and cynomolgus monkeys.[4]
-
Administration: this compound was administered as a single intravenous dose to determine clearance and volume of distribution, and as a single oral dose (formulated in 0.5% methylcellulose) to determine absorption and bioavailability.[1][4]
-
Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated for drug concentration analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
In Vitro Assays:
Resistance Profile
In vitro resistance studies indicate that this compound has a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[1][2] Viruses that did develop resistance to this compound contained mutations in the N-protein, confirming its target.[2] Importantly, these resistant variants often demonstrated reduced viral fitness compared to the wild-type virus.[3] No cross-resistance was observed with other classes of RSV inhibitors.[1]
Conclusion
The preclinical data for this compound strongly support its development as a potent, orally administered antiviral for the treatment of RSV infection. It demonstrates robust in vitro activity against a wide range of RSV strains and significant in vivo efficacy in a relevant non-human primate model. Its mechanism of action, targeting the essential N-protein, combined with a high barrier to resistance and favorable pharmacokinetic properties across multiple species, establishes a solid foundation for its continued clinical evaluation.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]
- 4. 667. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of EDP-938, a Novel and Potent NonFusion Replication Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Zelicapavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelicapavir (formerly EDP-938) is an investigational, orally administered small molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1] By targeting the N-protein, this compound disrupts the viral replication machinery, representing a novel mechanism of action against both RSV-A and RSV-B subtypes.[1] This document provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, based on data from preclinical and clinical studies.
Mechanism of Action
This compound is a potent, non-fusion inhibitor that targets the RSV N-protein, a key component of the viral ribonucleoprotein complex essential for viral replication and transcription. By binding to the N-protein, this compound is thought to interfere with the protein's function, thereby inhibiting viral genome replication and the production of new viral particles. This mechanism is distinct from fusion inhibitors which prevent viral entry into host cells. Preclinical studies have suggested that this mechanism provides a high barrier to the development of viral resistance.[1]
Pharmacokinetic Profile
Clinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile, supporting once-daily oral administration. While specific quantitative data from all clinical trials are not yet fully published, the available information from Phase 1 and 2 studies provides key insights into its absorption, distribution, metabolism, and excretion.
Human Pharmacokinetic Parameters (Qualitative Summary)
| Parameter | Description | Finding | Citation |
| Absorption | Orally administered. | Achieves target drug exposure levels across various age groups. | [1][2] |
| Distribution | Not specifically detailed in available literature. | - | |
| Metabolism | Not specifically detailed in available literature. | - | |
| Excretion | Not specifically detailed in available literature. | - | |
| Dosing Regimen | Once-daily oral administration. | Supported by its pharmacokinetic profile. | [1] |
| Drug-Drug Interaction | Profile has been studied. | Favorable drug-drug interaction profile observed in Phase 1 program. | [1] |
Pharmacokinetics in Specific Populations
Pediatric Patients: In the RSVPEDs Phase 2 study involving children aged 28 days to 36 months, this compound achieved target drug exposure levels across all age groups and dosing cohorts.[1][2] The dosing was weight-based, with 5 mg/kg for infants aged ≥ 28 days to <12 months and 7.5 mg/kg for children aged ≥12 months to ≤36 months.[1] Exposure was reported to be similar across these cohorts.[1]
High-Risk Adults: The RSVHR Phase 2b study evaluated an 800mg once-daily dose of this compound in adults at high risk of complications from RSV infection.[3]
Experimental Protocols
Detailed protocols for all clinical trials are not publicly available. However, based on press releases and clinical trial registry information, the following provides an overview of the methodologies used in key studies.
Phase 2a Human Challenge Study (Healthy Adult Volunteers)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Healthy adult volunteers.
-
Methodology:
-
Participants were inoculated with an RSV-A strain.
-
Following confirmed infection, subjects were randomized to receive either this compound or a placebo.
-
Pharmacokinetic and pharmacodynamic (viral load) assessments were conducted at specified time points.
-
-
Key Findings: The study demonstrated a favorable safety and pharmacokinetic profile.[1]
RSVPEDs: Phase 2 Study in Pediatric Patients
-
Study Design: A two-part, randomized, double-blind, placebo-controlled study.[4]
-
Participants: Hospitalized and non-hospitalized children aged 28 days to 36 months with confirmed RSV infection.[4]
-
Methodology:
-
Part 1: A dose-ranging part to evaluate safety and pharmacokinetics to determine the optimal dose for Part 2.[4]
-
Part 2: Evaluation of the antiviral activity of the selected this compound dose.[4]
-
Dosing: Once-daily oral administration for 5 days.[4]
-
Pharmacokinetic Sampling: Blood samples were collected to determine this compound exposure levels.
-
-
Key Findings: this compound was well-tolerated and achieved target drug exposure levels across all age groups.[1]
Bioanalytical Methods for Quantification of this compound
Specific, validated bioanalytical methods for the quantification of this compound in human plasma have not been published in peer-reviewed literature. However, for a small molecule drug like this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for bioanalysis due to its high sensitivity, specificity, and reproducibility.
A typical LC-MS/MS method development and validation for this compound would likely involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples to isolate the drug and remove interfering substances.
-
Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column to separate this compound from endogenous plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective detection and quantification of the analyte.
-
Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.
Safety and Tolerability
Across the completed Phase 1 and Phase 2 clinical trials, this compound has demonstrated a favorable safety profile and was well-tolerated in both adult and pediatric populations.[1][3] Adverse events were generally mild and occurred with similar frequency in the this compound and placebo groups.[1]
Future Directions
This compound is currently in ongoing clinical development. Further data from the Phase 2b study in high-risk adults (RSVHR) and potentially a Phase 3 program will provide a more comprehensive understanding of its pharmacokinetic and pharmacodynamic profile, as well as its clinical efficacy and safety. As more data becomes publicly available from conference presentations and peer-reviewed publications, a more detailed quantitative analysis of this compound's pharmacokinetics will be possible.
Conclusion
This compound is a promising oral antiviral candidate for the treatment of RSV infection with a novel mechanism of action. The available data from clinical trials indicate a favorable pharmacokinetic profile that supports once-daily dosing in both pediatric and adult populations. While detailed quantitative pharmacokinetic parameters are not yet fully available in the public domain, ongoing and future studies are expected to provide the necessary data to fully characterize the clinical pharmacology of this compound.
References
- 1. Enanta‘s this compound shows promise in paediatric RSV trial [clinicaltrialsarena.com]
- 2. LB6. EDP-938, a Novel RSV N-Inhibitor, Administered Once or Twice Daily Was Safe and Demonstrated Robust Antiviral and Clinical Efficacy in a Healthy Volunteer Challenge Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. contemporarypediatrics.com [contemporarypediatrics.com]
Zelicapavir (EDP-938): A Technical Overview of its Potent Antiviral Activity Against Respiratory Syncytial Virus Subtypes A and B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity of Zelicapavir (formerly EDP-938), a novel, orally administered nucleoprotein (N) inhibitor, against both Respiratory Syncytial Virus (RSV) subtypes A and B. This compound has demonstrated nanomolar potency and is highly active against a wide range of RSV-A and RSV-B laboratory strains and clinical isolates in vitro.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to ascertain its efficacy, and visualizes its mechanism of action and experimental workflows.
Quantitative Antiviral Activity of this compound
This compound has shown potent and consistent inhibition of both RSV-A and RSV-B subtypes across various cell lines and assay formats. The following tables summarize the half-maximal effective concentrations (EC50) from key in vitro studies.
Table 1: Antiviral Activity of this compound Against Laboratory Strains of RSV-A and RSV-B in Primary Human Bronchial Epithelial Cells (HBECs) [4][5]
| Virus Strain | Subtype | EC50 (nM) |
| Long | A | 21 |
| M37 | A | 23 |
| VR-955 | B | 64 |
Table 2: Antiviral Activity of this compound Against RSV-A (Long Strain) in Various Cell Lines
| Cell Line | Assay Type | EC50 (nM) |
| HEp-2 | Cytopathic Effect (CPE) | 52 ± 12 |
| HEp-2 | Viral RNA Reduction (RT-qPCR) | 89 ± 16 |
Table 3: Antiviral Activity of this compound Against Clinical Isolates of RSV-A and RSV-B from the Netherlands
| Subtype | Number of Isolates | Average EC50 (nM) |
| RSV-A | 10 | 43 |
| RSV-B | 10 | 51 |
Mechanism of Action: Targeting the RSV Nucleoprotein
This compound is a non-fusion replication inhibitor that targets the RSV nucleoprotein (N protein), a highly conserved protein essential for viral replication. By binding to the N protein, this compound effectively disrupts a post-entry stage of the viral life cycle, inhibiting the formation of functional ribonucleoprotein complexes and ultimately preventing viral genome replication and transcription. This mechanism confers a high barrier to resistance, a significant advantage over other classes of RSV inhibitors such as fusion inhibitors.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the antiviral activity of this compound.
Antiviral Activity Assay in Primary Human Bronchial Epithelial Cells (HBECs)
-
Cells and Virus: Normal human bronchial epithelial cells (HBECs) were cultured and infected with RSV strains Long (subtype A), M37 (subtype A), or VR-955 (subtype B).
-
Compound Treatment: Cells were treated with a range of concentrations of this compound.
-
Assay Method: The antiviral activity was determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying the reduction in viral RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The EC50 values, representing the concentration of this compound that inhibited viral replication by 50%, were calculated from dose-response curves.
Cytopathic Effect (CPE) Inhibition Assay in HEp-2 Cells
-
Cells and Virus: HEp-2 cells were seeded in 96-well plates and infected with the RSV-A Long strain.
-
Compound Treatment: Immediately after infection, cells were treated with various concentrations of this compound.
-
Assay Method: After a defined incubation period, the extent of viral-induced CPE was visually assessed and quantified.
-
Data Analysis: The EC50 was determined as the compound concentration that resulted in a 50% reduction of the viral CPE.
Viral RNA Reduction Assay (RT-qPCR)
-
Cells and Virus: HEp-2 cells were infected with the RSV-A Long strain and treated with this compound as described above.
-
RNA Extraction and RT-qPCR: At a specific time point post-infection, total cellular RNA was extracted. The levels of a specific viral RNA target were quantified using a one-step RT-qPCR assay.
-
Data Analysis: The EC50 was calculated as the concentration of this compound that caused a 50% reduction in viral RNA levels compared to untreated controls.
Antiviral Activity Against Clinical Isolates (Virospot Reduction Assay)
-
Viruses: A panel of 10 RSV-A and 10 RSV-B clinical isolates were used.
-
Assay Method: The Virospot reduction assay, an immunospot-based method, was employed to determine the susceptibility of the clinical isolates to this compound. This assay measures the number of infected cells.
-
Data Analysis: The EC50 values were calculated based on the reduction in the number of "virospots" (infected cells) at different drug concentrations.
Comparative Activity: RSV-A vs. RSV-B
This compound demonstrates potent, nanomolar-level inhibitory activity against both major subtypes of RSV. The quantitative data indicates comparable efficacy against a range of RSV-A and RSV-B strains and clinical isolates, highlighting its potential as a broad-spectrum anti-RSV therapeutic.
References
- 1. enanta.com [enanta.com]
- 2. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults - BioSpace [biospace.com]
- 3. contemporarypediatrics.com [contemporarypediatrics.com]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
The Nucleocapsid (N) Protein of Respiratory Syncytial Virus: A Pivotal Target for Antiviral Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly, with limited effective therapeutic options. The viral Nucleocapsid (N) protein is an essential, highly conserved structural protein, making it a prime target for novel antiviral drug development. This whitepaper provides a comprehensive technical overview of the RSV N-protein's structure, function, and critical role in the viral life cycle. It details the rationale for targeting the N-protein, summarizes the current landscape of N-protein inhibitors with relevant quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide includes visual representations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding of the N-protein as a significant antiviral target.
The Indispensable Role of the RSV N-Protein
The Respiratory Syncytial Virus is an enveloped, non-segmented, negative-sense RNA virus.[1] Its genome is encapsidated by the nucleoprotein (N) to form a helical ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis by the viral RNA-dependent RNA polymerase.[2][3] The N-protein is a multifunctional entity, crucial for viral replication, transcription, and assembly.[1][3] It protects the viral RNA from degradation by host nucleases and shields it from recognition by innate immune sensors.
The N-protein, a 391-amino acid phosphoprotein, oligomerizes along the viral RNA, a process that is tightly regulated to ensure proper encapsidation of newly synthesized genomes. This regulation is mediated in part by the viral phosphoprotein (P), which acts as a chaperone to maintain a pool of monomeric, RNA-free N-protein (N⁰) competent for encapsidation. Given its central and highly conserved role, any disruption of the N-protein's function would be detrimental to the virus, establishing it as an excellent target for antiviral therapeutics.
N-Protein as a Validated Antiviral Target
Targeting the N-protein offers a distinct advantage over other viral targets, such as the more variable surface glycoproteins. The high degree of conservation of the N-protein sequence across RSV A and B subtypes suggests that inhibitors are less likely to encounter resistance due to viral mutations. Several small molecule inhibitors have been developed that target the N-protein, demonstrating the druggability of this target. These inhibitors typically function by interfering with the N-protein's ability to bind RNA or to oligomerize, thereby halting viral replication.
Quantitative Data on N-Protein Inhibitors
The following tables summarize the in vitro efficacy of notable RSV N-protein inhibitors and other relevant antiviral compounds for comparison.
| Compound | Target | RSV Strain(s) | Cell Line | Assay Type | EC50 (nM) | Citation |
| EDP-938 | N-protein | Long (A), M37 (A), VR-955 (B) | Primary Human Bronchial Epithelial Cells (HBECs) | Not Specified | 21, 23, 64 | |
| Clinical Isolates (A and B) | Not Specified | Not Specified | 76 (A), 121 (B) | |||
| RSV604 | N-protein | Not Specified | Not Specified | Not Specified | 860 | |
| Pfizer Compound | N-protein | A2 | Hep-2 | Plaque Reduction | 1.9 | |
| GS-5806 | Fusion (F) protein | Not Specified | Not Specified | Single-round infection | 2 | |
| MDT-637 | Fusion (F) protein | Long (A) | HEp-2 | qPCR | 1.42 ng/mL | |
| Long (A) | HEp-2 | qCulture | 1.83 ng/mL | |||
| Ribavirin | Polymerase | Long (A) | HEp-2 | qPCR | 16,973 ng/mL | |
| Long (A) | HEp-2 | qCulture | 20,509 ng/mL |
| Compound | Target | Assay Type | IC50 (nM) | Citation |
| MDT-637 | Fusion (F) protein | qPCR | 1.42 ng/mL | |
| Ribavirin | Polymerase | qPCR | 16,973 ng/mL | |
| Pfizer Compound | N-protein | In vitro bone marrow toxicity | >50,000 |
Clinical Insights on Targeting RSV
Clinical trials of N-protein inhibitors and other RSV antivirals have provided valuable data on their potential for reducing viral load and symptoms.
| Compound | Target | Study Phase | Population | Key Finding | Citation |
| RSV604 | N-protein | Phase 2a | Stem cell transplant patients | Reduced viral load and symptoms in patients with sufficient plasma exposure. | |
| ALS-8176 | Polymerase | Phase 2a | Healthy adult volunteers | Demonstrated reduction in disease symptoms and viral load. | |
| AK0529 | Fusion (F) protein | Phase 2 | Hospitalized infants (1-24 months) | Numerically greater reduction in median viral load at 96h compared to placebo. | |
| S-337395 | L-protein | Phase 2 | Healthy adult volunteers | 88.94% reduction in viral load in the highest dose group. |
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions and experimental procedures is crucial for the development and evaluation of N-protein inhibitors. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.
RSV Ribonucleoprotein (RNP) Complex and Replication
The formation of the RNP complex is the central event in RSV replication. The N, P, L, and M2-1 proteins are all essential for this process.
Caption: RSV RNP complex formation and its role in replication and transcription.
N-Protein Interaction with Host Innate Immunity
The RSV N-protein plays a role in evading the host's innate immune response by interacting with key signaling proteins.
Caption: RSV N-protein mediated evasion of the host innate immune response.
Experimental Workflow: Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
Caption: Workflow for a standard plaque reduction neutralization assay.
Detailed Experimental Protocols
Expression and Purification of Recombinant RSV N-Protein
This protocol outlines a general method for producing recombinant N-protein for in vitro studies.
Objective: To express and purify recombinant RSV N-protein, often in a complex with a fragment of the P-protein (N⁰-P) to maintain its monomeric, RNA-free state.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the RSV N gene (and P-protein fragment, if applicable) with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.4, 500 mM NaCl, 5 mM imidazole (B134444), 10% glycerol, 0.2% NP-40)
-
Affinity chromatography resin (e.g., Ni-NTA or Cobalt resin)
-
Wash buffer (Lysis buffer with a slightly higher imidazole concentration)
-
Elution buffer (Lysis buffer with a high concentration of imidazole)
-
Size-exclusion chromatography (SEC) column and buffer
Procedure:
-
Transformation and Expression:
-
Transform the expression vector into chemically competent E. coli.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 16-20°C) overnight.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the affinity resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the N-protein with elution buffer.
-
-
Size-Exclusion Chromatography (Optional but Recommended):
-
Concentrate the eluted protein.
-
Load the concentrated protein onto an SEC column equilibrated with a suitable buffer to further purify the protein and remove aggregates.
-
Collect fractions corresponding to the monomeric N-protein.
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Confirm protein identity by Western blot or mass spectrometry.
-
RSV Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Susceptible cell line (e.g., HEp-2 or Vero)
-
Cell culture medium and supplements
-
RSV stock of known titer
-
Antiviral compound
-
Semi-solid overlay medium (e.g., medium containing methylcellulose (B11928114) or Avicel)
-
Fixative (e.g., 10% formalin or methanol:acetone)
-
Staining solution (e.g., 0.5% crystal violet in 20% ethanol) or primary and secondary antibodies for immunostaining
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Virus-Compound Incubation: Mix each compound dilution with an equal volume of RSV diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the semi-solid overlay medium.
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Fixation and Staining:
-
Remove the overlay and fix the cells.
-
If using crystal violet, add the staining solution, incubate, and then wash with water.
-
If immunostaining, permeabilize the cells and follow standard immunocytochemistry protocols using an antibody against an RSV protein (e.g., F-protein).
-
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ value by non-linear regression analysis.
RSV Minigenome Assay
This cell-based assay reconstitutes the viral RNA synthesis machinery to measure the activity of the viral polymerase complex and the effect of inhibitors.
Materials:
-
HEp-2 or a similar cell line
-
Plasmids encoding the RSV N, P, L, and M2-1 proteins under the control of a suitable promoter (e.g., T7 or CMV).
-
A plasmid containing a reporter gene (e.g., luciferase or CAT) flanked by the RSV leader and trailer sequences (the "minigenome").
-
Transfection reagent.
-
Cell lysis buffer and reporter gene assay reagents.
-
(Optional) A plasmid expressing T7 RNA polymerase if using T7-driven plasmids.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates the day before transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding N, P, L, M2-1, the minigenome, and (if necessary) T7 polymerase.
-
Compound Treatment: Add serial dilutions of the test compound to the cells after transfection.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene transcription by the reconstituted RNP complex.
-
Cell Lysis: Lyse the cells according to the reporter gene assay manufacturer's instructions.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates.
-
Data Analysis: Normalize the reporter activity to a control (e.g., a co-transfected plasmid expressing a different reporter under a constitutive promoter) to account for transfection efficiency and cell viability. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The Respiratory Syncytial Virus N-protein stands out as a highly attractive target for the development of novel antiviral therapies. Its essential and conserved nature provides a strong foundation for the design of inhibitors with a high barrier to resistance. The continued investigation of N-protein inhibitors, supported by robust in vitro and in vivo models, holds significant promise for addressing the unmet medical need for effective RSV treatments. The methodologies and data presented in this guide are intended to support the research and development community in this critical endeavor.
References
- 1. Detection and quantitation of human respiratory syncytial virus (RSV) using minigenome cDNA and a Sindbis virus replicon: a prototype assay for negative-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]
- 3. Interaction between Human Respiratory Syncytial Virus (RSV) M2-1 and P Proteins Is Required for Reconstitution of M2-1-Dependent RSV Minigenome Activity - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Zelicapavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelicapavir (formerly EDP-938) is an investigational, orally administered, small-molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1][2] Developed by Enanta Pharmaceuticals, it represents a novel therapeutic approach targeting the viral replication machinery.[2] By binding to the N-protein, this compound disrupts the formation of the ribonucleoprotein complex, a critical step in the RSV life cycle, thereby inhibiting viral replication.[3][4] This mechanism of action is distinct from fusion inhibitors and is expected to have a high barrier to resistance. This compound has been granted Fast Track designation by the U.S. Food and Drug Administration and is being evaluated for the treatment of RSV infection in various patient populations. This technical guide provides a comprehensive overview of the available early-phase clinical trial data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Inhibition of RSV N-Protein
Respiratory syncytial virus is an enveloped, non-segmented, negative-sense RNA virus. Its genome is encapsidated by the nucleoprotein (N-protein) to form a helical ribonucleoprotein (RNP) complex. This RNP complex serves as the template for the viral RNA-dependent RNA polymerase (RdRp) to carry out both transcription of viral messenger RNAs (mRNAs) and replication of the full-length viral genome.
This compound targets the N-protein, a highly conserved component of the viral replication machinery. By binding to the N-protein, this compound is thought to interfere with its ability to encapsidate the viral RNA, thereby preventing the formation of a functional RNP template. This disruption of RNP formation effectively halts viral replication.
Caption: Proposed mechanism of action of this compound in inhibiting RSV replication.
Early-Phase Clinical Trial Data
Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers. The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD).
Table 1: Phase 1 Study Design
| Study Phase | Participants | Dose Range | Key Findings |
| Single Ascending Dose (SAD) | Healthy Volunteers | 50 mg to 800 mg | Generally safe and well-tolerated. |
| Multiple Ascending Dose (MAD) | Healthy Volunteers | 100 mg to 600 mg daily | Favorable safety and pharmacokinetic profile. |
Pharmacokinetics: Detailed pharmacokinetic parameters from the Phase 1 study have not been fully published. However, it was reported that this compound demonstrated a favorable pharmacokinetic profile, supporting once-daily dosing.
Safety: Across the Phase 1 program, this compound was generally well-tolerated with a favorable safety profile. No significant safety concerns were identified that would preclude further clinical development.
Phase 2a Challenge Study in Healthy Volunteers
A Phase 2a human challenge study was conducted in healthy adults who were intranasally inoculated with RSV. This study aimed to evaluate the antiviral activity and clinical efficacy of this compound in a controlled setting.
Table 2: Phase 2a Challenge Study - Efficacy Results
| Endpoint | This compound Group | Placebo Group | p-value |
| Reduction in RSV Viral Load | Statistically Significant | - | <0.001 |
| Reduction in Clinical Symptoms | Statistically Significant | - | <0.001 |
Safety: In this challenge study, this compound was reported to be safe and well-tolerated, with infrequent adverse events.
Phase 2b Study in High-Risk Adults (RSVHR)
A Phase 2b, randomized, double-blind, placebo-controlled study (RSVHR) evaluated the efficacy and safety of this compound in non-hospitalized adults at high risk for complications from RSV infection. The study enrolled patients aged 65 years and older, or those with congestive heart failure, chronic obstructive pulmonary disease (COPD), or asthma.
Table 3: Phase 2b RSVHR Study - Key Efficacy Outcomes
| Endpoint | This compound (800 mg once daily for 5 days) | Placebo |
| Time to Resolution of 13 RSV Symptoms | ||
| Overall Efficacy Population | 2.2 days faster | - |
| High-Risk Subgroup (CHF, COPD, or ≥75 years) | 6.7 days faster | - |
| Time to Resolution on 29-parameter RiiQ™ Symptom Scale | ||
| Overall Efficacy Population | 3.6 days faster | - |
| High-Risk Subgroup (CHF, COPD, or ≥75 years) | 7.2 days faster | - |
| Hospitalization Rate | 1.7% | 5.0% |
Safety: this compound demonstrated a favorable safety and tolerability profile, consistent with what was observed in the placebo group.
Phase 2 Study in Pediatric Patients (RSVPEDs)
A Phase 2, randomized, double-blind, placebo-controlled study (RSVPEDs) was conducted in hospitalized and non-hospitalized children aged 28 days to 36 months with RSV.
Table 4: Phase 2 RSVPEDs Study - Virologic Outcomes
| Endpoint | This compound | Placebo |
| Viral Load Decline at Day 5 (Overall Population) | 0.7 log10 copies/mL greater reduction | - |
| Viral Load Decline at Day 5 (Patients treated within 3 days of symptom onset) | 1.2 log10 copies/mL greater reduction | - |
| Proportion of Patients with Undetectable Viral Load at Day 5 | Greater proportion | - |
| Proportion of Patients with Undetectable Viral Load at Day 9 | Greater proportion | - |
Safety: this compound was well-tolerated in this pediatric population, with a favorable safety profile and adverse events similar to placebo.
Experimental Protocols
Viral Load Quantification: Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR)
While specific proprietary protocols are not publicly available, the quantification of RSV viral load in these clinical trials was performed using real-time reverse transcription-polymerase chain reaction (RT-qPCR) on respiratory samples (e.g., nasal swabs).
Caption: A generalized workflow for quantifying RSV viral load using RT-qPCR.
A typical protocol involves the following steps:
-
Sample Collection: Nasal swabs or other respiratory specimens are collected from participants.
-
RNA Extraction: Viral RNA is extracted from the collected samples using commercially available kits.
-
Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument using specific primers and probes that target a conserved region of the RSV genome. The amplification process is monitored in real-time by detecting the fluorescence emitted by the probe.
-
Quantification: The viral load is quantified by comparing the amplification signal from the patient sample to a standard curve generated from known quantities of viral RNA.
Clinical Symptom Assessment: Respiratory Infection Intensity and Impact Questionnaire (RiiQ™)
The clinical symptoms of RSV infection in the adult trials were assessed using the Respiratory Infection Intensity and Impact Questionnaire (RiiQ™), a patient-reported outcome (PRO) instrument. The RiiQ™ is designed to measure the severity of respiratory and systemic symptoms as well as the impact of the infection on daily life.
Pharmacokinetic Analysis
The pharmacokinetic properties of this compound were assessed through the analysis of drug concentrations in plasma samples collected from study participants at various time points. While the specific bioanalytical method has not been detailed, such analyses are typically conducted using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Caption: A generalized workflow for the pharmacokinetic analysis of a drug candidate.
A general workflow for this type of analysis includes:
-
Plasma Sample Collection: Blood samples are collected from participants at predetermined time points after drug administration. Plasma is then separated by centrifugation.
-
Sample Preparation: The plasma samples are processed to extract the drug and remove interfering substances. This often involves protein precipitation or liquid-liquid extraction.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The drug is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry.
-
Data Analysis: The concentration of the drug in each sample is determined from the LC-MS/MS data. These concentration-time data are then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The early-phase clinical trial results for this compound are promising, demonstrating a favorable safety profile and significant antiviral activity in both healthy volunteers and diverse patient populations, including high-risk adults and young children. The consistent reduction in viral load and improvement in clinical symptoms support the continued development of this compound as a potential first-in-class oral treatment for RSV infection. Further investigation in larger, pivotal Phase 3 trials is warranted to confirm these findings and fully establish the clinical benefit of this novel N-protein inhibitor.
References
- 1. enanta.com [enanta.com]
- 2. Enanta Pharmaceuticals Announces Positive Topline Results from First-in-Pediatrics Phase 2 Study Evaluating this compound for the Treatment of Respiratory Syncytial Virus (RSV) | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 3. japsonline.com [japsonline.com]
- 4. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy Testing of Antiviral Agents
A. Zelicapavir for Respiratory Syncytial Virus (RSV)
Introduction
This compound (EDP-938) is a potent, orally bioavailable antiviral agent under development for the treatment of Respiratory Syncytial Virus (RSV) infection.[1][2][3][4] It functions as a nucleoprotein (N-protein) inhibitor, a novel mechanism of action that disrupts the replication of the virus.[1][3][5][6] this compound has demonstrated nanomolar potency against both RSV-A and RSV-B subtypes in various in vitro cell-based assays and has shown a high barrier to resistance.[1][2][3][5] These application notes provide an overview of the common in vitro assays used to determine the efficacy of this compound against RSV.
Data Presentation: In Vitro Antiviral Activity of this compound against RSV
The in vitro antiviral activity of this compound is typically determined in cell lines susceptible to RSV infection. The key parameters measured are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), calculated as CC50/EC50, indicates a favorable safety profile.
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (EDP-938) | RSV-A, RSV-B | Various | Cytopathic Effect (CPE) Assay | Nanomolar range | >100 | >1000 |
| This compound (EDP-938) | RSV Clinical Isolates | Various | Plaque Reduction Assay | Nanomolar range | >100 | >1000 |
| This compound (EDP-938) | RSV-A | HEp-2 | Viral RNA Inhibition (qRT-PCR) | ~20 | >50 | >2500 |
Note: Specific EC50 values can vary depending on the cell line, virus strain, and assay conditions. The data presented is a summary of reported findings.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549)
-
RSV stock (e.g., A2 or Long strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Protocol:
-
Seed HEp-2 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for 4-5 days until CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of CPE inhibition against the drug concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number and size of viral plaques.
Materials:
-
HEp-2 cells
-
RSV stock
-
MEM with 2% FBS
-
This compound
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Infect the cell monolayers with RSV (approximately 100 plaque-forming units per well) for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with methylcellulose medium containing the various concentrations of this compound.
-
Incubate for 5-7 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value from the dose-response curve.
Visualization of this compound's Mechanism of Action
References
- 1. enanta.com [enanta.com]
- 2. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 3. Enanta Pharmaceuticals to Present Topline Results from First-in-Pediatrics Phase 2 Study Evaluating this compound for Respiratory Syncytial Virus (RSV) - BioSpace [biospace.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 6. pharmacally.com [pharmacally.com]
Application Notes and Protocols for Determining the Antiviral Activity of Zelicapavir in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelicapavir (formerly EDP-938) is an investigational, orally bioavailable, small-molecule inhibitor targeting the nucleoprotein (N-protein) of the Respiratory Syncytial Virus (RSV).[1][2] As an N-protein inhibitor, this compound disrupts the virus's ability to replicate, distinguishing it from fusion inhibitors that prevent viral entry.[1] It has demonstrated nanomolar potency against both RSV-A and RSV-B strains in various in vitro cell line models, including HEp-2, A549, Vero, and HBEC cells.[3] The primary measure of its antiviral efficacy in these preclinical models is the reduction of viral RNA levels.
These application notes provide detailed protocols for testing the antiviral activity of this compound against RSV in a laboratory setting. The described methods include cell line maintenance, virus propagation and titration, cytotoxicity assessment, and quantification of antiviral activity through cytopathic effect (CPE) inhibition and real-time quantitative PCR (RT-qPCR).
Mechanism of Action: Inhibition of RSV Replication
This compound targets the RSV N-protein, a critical component of the viral replication complex. By binding to the N-protein, this compound is thought to interfere with the protein's function in encapsidating the viral RNA genome, a necessary step for both viral transcription and replication. This disruption of the replication machinery leads to a significant reduction in the production of new viral particles.
Caption: Mechanism of action of this compound in inhibiting RSV replication.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Method | Incubation Time (hours) | CC₅₀ (µM) |
| HEp-2 | MTT | 72 | |
| A549 | CellTiter-Glo | 72 | |
| Vero | Neutral Red | 72 |
CC₅₀: 50% cytotoxic concentration
Table 2: Antiviral Activity of this compound against RSV
| Virus Strain | Cell Line | Assay Method | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| RSV-A2 | HEp-2 | CPE Reduction | ||
| RSV-A2 | HEp-2 | RT-qPCR | ||
| RSV-B (Clinical Isolate) | A549 | CPE Reduction | ||
| RSV-B (Clinical Isolate) | A549 | RT-qPCR |
EC₅₀: 50% effective concentration
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's anti-RSV activity.
Caption: General experimental workflow for testing this compound.
Cell Culture and Maintenance
-
Cell Lines: HEp-2 (human epithelial type 2) or A549 (human alveolar adenocarcinoma) cells are commonly used for RSV propagation and antiviral assays.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
RSV Propagation and Titration
-
Virus Strains: Laboratory-adapted strains such as RSV-A2 or clinical isolates can be used.
-
Propagation:
-
Seed HEp-2 or A549 cells in T-75 or T-150 flasks and grow to 80-90% confluency.
-
Wash the cell monolayer with serum-free medium.
-
Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Add fresh culture medium with a reduced serum concentration (e.g., 2% FBS).
-
Incubate until significant cytopathic effect (CPE), characterized by cell rounding and syncytia formation, is observed (typically 3-5 days).
-
Harvest the virus by scraping the cells into the medium.
-
Freeze-thaw the cell suspension three times to release intracellular virus particles.
-
Centrifuge at low speed to remove cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
-
-
Titration (Plaque Assay):
-
Seed HEp-2 cells in 6-well plates and grow to confluency.
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Infect the cell monolayers with 200 µL of each virus dilution for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 0.5-1% methylcellulose (B11928114) or agarose.
-
Incubate for 4-6 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
-
Procedure (MTT Assay):
-
Seed HEp-2 or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.
-
Antiviral Activity Assays
This assay measures the ability of this compound to inhibit virus-induced cell death.
-
Seed HEp-2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the diluted compound for 1-2 hours.
-
Infect the cells with RSV at an MOI that causes significant CPE in 3-5 days (e.g., MOI of 0.1).
-
Include virus-infected untreated controls and uninfected cell controls.
-
Incubate the plate at 37°C until CPE is maximal in the virus control wells.
-
Assess cell viability using MTT or a similar method as described in the cytotoxicity assay.
-
Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.
This assay directly measures the effect of this compound on RSV RNA replication.
-
Seed HEp-2 or A549 cells in a 24- or 48-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with RSV at a specific MOI (e.g., 0.1-1.0).
-
Incubate for 24-48 hours.
-
Harvest the cell supernatant or total cellular RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step RT-qPCR using primers and probes specific for a conserved region of the RSV genome (e.g., the N or M gene).
-
Use a standard curve of a known quantity of viral RNA to quantify the viral load in each sample.
-
The EC₅₀ is the concentration of this compound that reduces the viral RNA level by 50% compared to the untreated virus control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's antiviral activity against Respiratory Syncytial Virus. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the continued development and characterization of this promising antiviral candidate. The combination of cytotoxicity and antiviral assays allows for the determination of the selectivity index, a critical parameter in assessing the therapeutic potential of any new antiviral agent.
References
Application Notes and Protocols for Zelicapavir Research in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelicapavir (formerly EDP-938) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N).[1][2] It has demonstrated significant antiviral activity against both RSV-A and RSV-B subtypes by disrupting the viral replication process.[1][2][3] Preclinical and clinical studies have highlighted its potential as a therapeutic agent for RSV infection in various patient populations, including pediatrics and high-risk adults. Non-human primate (NHP) models, particularly the African Green Monkey, have been instrumental in the preclinical evaluation of this compound, providing crucial in vivo efficacy and pharmacokinetic data.
These application notes provide detailed methodologies and protocols for the use of non-human primate models in the research and development of this compound.
Mechanism of Action
This compound targets the RSV N-protein, a critical component of the ribonucleoprotein complex essential for viral genome encapsidation, transcription, and replication. By inhibiting the N-protein, this compound effectively halts viral replication at a post-entry stage of the viral life cycle. This mechanism of action provides a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion inhibitors.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting RSV replication.
Non-Human Primate Model: African Green Monkey
The African Green Monkey (AGM) is a well-established model for RSV infection, recapitulating key aspects of human disease, including viral replication in the upper and lower respiratory tracts.
Experimental Protocols
In Vivo Efficacy Study in African Green Monkeys
This protocol outlines a study to evaluate the in vivo antiviral efficacy of this compound in an AGM model of RSV infection.
1. Animal Model and Housing:
-
Species: Adult African Green Monkeys (Chlorocebus sabaeus)
-
Health Status: Seronegative for RSV neutralizing antibodies prior to the study.
-
Housing: Housed in a BSL-2 facility in accordance with the Guide for the Care and Use of Laboratory Animals.
2. Experimental Design:
-
Groups:
-
Vehicle Control (placebo)
-
This compound treatment group
-
(Optional) Positive control group (e.g., another antiviral agent)
-
-
Sample Size: A sufficient number of animals per group to achieve statistical power (e.g., n=4-6).
-
Randomization: Animals are randomly assigned to treatment groups.
3. RSV Challenge:
-
Virus Strain: RSV-A Long strain is a commonly used challenge strain.
-
Inoculation: On Day 0, animals are anesthetized and inoculated via intratracheal and intranasal routes with a pre-titered dose of the RSV challenge stock (e.g., 1 x 10^6 PFU).
4. Dosing Regimen:
-
Drug Formulation: this compound is formulated for oral administration.
-
Dosing: Dosing is initiated post-infection (e.g., 12 hours post-challenge) and administered once or twice daily for a specified duration (e.g., 5-7 days). The dose level should be determined based on prior pharmacokinetic studies.
5. Sample Collection:
-
Bronchoalveolar Lavage (BAL): BAL samples are collected at baseline (pre-infection) and at multiple time points post-infection (e.g., Days 3, 5, 7, and 10) to assess viral load in the lower respiratory tract.
-
Nasopharyngeal (NP) Swabs: NP swabs are collected to measure viral shedding in the upper respiratory tract.
-
Blood Samples: Blood is collected for pharmacokinetic analysis of this compound concentrations.
6. Endpoint Analysis:
-
Viral Load Quantification: Viral RNA is extracted from BAL fluid and NP swabs and quantified using a validated reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay. The lower limit of detection should be established (e.g., 100 copies/mL).
-
Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Clinical Observations: Animals are monitored daily for clinical signs of illness.
-
Safety Assessments: Routine hematology and serum chemistry are performed.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in an NHP model.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Antiviral Activity of this compound against RSV
| Cell Line | RSV Strain | Assay Type | EC50 (nM) |
| HEp-2 | RSV-A Long | CPE Reduction | 52 ± 12 |
| HEp-2 | RSV-A Long | Viral RNA Reduction | - |
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-A Long | - | 21 |
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-A M37 | - | 23 |
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-B VR-955 | - | 64 |
| Primate Cell Lines | RSV-A | CPE Reduction | 28–72 |
| Primate Cell Lines | RSV-A | Viral Load Reduction | 54–110 |
Data sourced from PLOS Pathogens.
Table 2: In Vivo Efficacy of this compound in RSV-Infected African Green Monkeys
| Treatment Group | Endpoint | Day 5 Post-Infection | Day 7 Post-Infection |
| Vehicle Control | Mean Viral Load in BAL (log10 copies/mL) | ~4.5 | ~3.5 |
| This compound | Mean Viral Load in BAL (log10 copies/mL) | Undetectable | Undetectable |
| Vehicle Control | Mean Viral Load in NP Swab (log10 copies/mL) | - | ~4.0 |
| This compound | Mean Viral Load in NP Swab (log10 copies/mL) | - | Undetectable |
Data interpreted from graphical representations in PLOS Pathogens.
Conclusion
The African Green Monkey model provides a robust platform for the preclinical evaluation of this compound. The protocols and data presented herein demonstrate the potent in vivo antiviral activity of this compound against RSV. These application notes serve as a comprehensive guide for researchers and drug development professionals working with this promising antiviral candidate in non-human primate models. Further studies can be designed based on these protocols to investigate dose-response relationships, pharmacokinetic/pharmacodynamic correlations, and the potential for combination therapies.
References
- 1. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]
- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Designing Clinical Trials for Zelicapavir in High-Risk Adults: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelicapavir is an investigational, orally administered, small-molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1][2] By targeting the N-protein, this compound disrupts a critical component of the viral replication machinery, representing a promising therapeutic strategy for RSV infection.[1] Recent clinical trials have shown that this compound can provide clinically meaningful benefits in high-risk adult populations, who are particularly vulnerable to severe outcomes from RSV.[1][2]
These application notes provide a comprehensive overview and detailed protocols for designing and implementing Phase II/III clinical trials of this compound in high-risk adult populations. The following sections outline the necessary experimental protocols, data presentation strategies, and visualizations to guide researchers and drug development professionals in the continued evaluation of this promising antiviral agent.
This compound's Mechanism of Action: Targeting RSV Replication
This compound's therapeutic effect stems from its inhibition of the RSV N-protein. The N-protein is essential for the encapsidation of the viral RNA genome, forming a ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both transcription of viral mRNAs and replication of the full-length viral genome by the viral RNA-dependent RNA polymerase. By binding to the N-protein, this compound interferes with its function, thereby disrupting viral replication.
Clinical Trial Design and Protocols
The following protocols are based on the design of the successful Phase 2b RSVHR trial of this compound in high-risk adults and are intended to serve as a template for future Phase III studies.
Study Design and Objectives
A randomized, double-blind, placebo-controlled, multicenter study is the recommended design to robustly evaluate the efficacy and safety of this compound.
Primary Objective:
-
To evaluate the efficacy of this compound compared to placebo in reducing the time to resolution of RSV symptoms in high-risk adults.
Secondary Objectives:
-
To assess the effect of this compound on viral load.
-
To evaluate the impact of this compound on the incidence of RSV-related hospitalizations.
-
To characterize the safety and tolerability profile of this compound.
Patient Population and Screening
Target Population: Non-hospitalized adults with confirmed RSV infection who are at high risk for complications.
Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| 1. Age ≥ 65 years, OR | 1. Hospitalized for acute respiratory illness. |
| 2. Age 18-64 years with a history of congestive heart failure (CHF), chronic obstructive pulmonary disease (COPD), or asthma. | 2. Positive test for influenza virus or SARS-CoV-2. |
| 3. Onset of respiratory tract infection symptoms within 72 hours of randomization. | 3. Known or suspected hypersensitivity to this compound or its components. |
| 4. Confirmed RSV infection by a rapid antigen test or RT-PCR at screening. | 4. Treatment with another investigational drug within 30 days of screening. |
| 5. At least two of the following symptoms, with one being of at least 'moderate' severity: cough, cough with phlegm, wheezing, or shortness of breath. | 5. Inability to provide informed consent. |
| 6. Willing and able to provide written informed consent. |
Screening and Enrollment Workflow:
Investigational Product and Dosing
-
This compound: 800 mg administered orally once daily for 5 days.
-
Placebo: Matching placebo administered orally once daily for 5 days.
Efficacy Assessments
The RiiQ™ is a patient-reported outcome (PRO) instrument designed to assess the severity of respiratory and systemic symptoms and their impact on daily life.
Protocol for RiiQ™ Administration:
-
The RiiQ™ should be administered daily from Day 1 (baseline) through Day 14, and then at follow-up visits.
-
Patients should be instructed to complete the questionnaire at approximately the same time each day.
-
The questionnaire can be administered electronically (ePRO) or on paper.
-
Patients rate the severity of each symptom over the past 24 hours on a 4-point scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.
Representative RiiQ™ Domains and Items:
| Domain | Sample Items |
| Respiratory Symptoms | Cough, Sore throat, Nasal congestion, Wheezing, Shortness of breath |
| Systemic Symptoms | Feverishness, Headache, Body aches/pains, Fatigue, Chills |
| Impact on Daily Activities | Difficulty with daily activities, Trouble sleeping, Reduced ability to work/go to school |
Protocol for Nasal Swab Collection and RT-PCR Analysis:
-
Specimen Collection:
-
Use a sterile nasopharyngeal swab with a synthetic tip (e.g., Dacron, rayon).
-
Insert the swab into one nostril, parallel to the palate, until resistance is met at the nasopharynx.
-
Gently rotate the swab for 5-10 seconds to absorb secretions.
-
Carefully remove the swab and place it into a vial containing viral transport medium (VTM).
-
Transport the specimen to the laboratory on ice packs as soon as possible.
-
-
RNA Extraction and Real-Time RT-PCR:
-
Extract viral RNA from the VTM using a validated commercial kit.
-
Perform a one-step real-time reverse transcription-polymerase chain reaction (RT-PCR) assay targeting a conserved region of the RSV genome (e.g., the N gene).
-
Use a standard curve of known RSV RNA concentrations to quantify the viral load in copies/mL.
-
Include appropriate positive and negative controls in each run.
-
Safety Monitoring
A robust Data and Safety Monitoring Plan (DSMP) is essential to ensure patient safety.
Definitions:
-
Adverse Event (AE): Any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Event (SAE): Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
AE/SAE Reporting Workflow:
References
Zelicapavir's Impact on RSV Viral Load: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the clinical data and methodologies for measuring the impact of Zelicapavir, a novel respiratory syncytial virus (RSV) N-protein inhibitor, on viral load. The provided protocols are designed to guide researchers in designing and executing experiments to assess the antiviral efficacy of this compound and similar compounds.
Introduction
This compound (formerly EDP-938) is an orally administered, direct-acting antiviral agent that targets the RSV nucleoprotein (N-protein).[1][2] The N-protein is essential for RSV replication, and its inhibition by this compound disrupts the viral life cycle.[1][2] Clinical studies have demonstrated this compound's potential to significantly reduce RSV viral load in both pediatric and adult populations, highlighting its promise as a therapeutic agent for RSV infections.[3][4]
Mechanism of Action: Targeting RSV Replication
This compound functions by inhibiting the RSV N-protein, a critical component of the viral replication complex. This mechanism differentiates it from fusion inhibitors, as it directly targets the machinery responsible for viral genome transcription and replication.[5] By disrupting the function of the N-protein, this compound effectively halts the production of new viral particles.
Caption: this compound's mechanism of action targeting the RSV N-protein to inhibit viral replication.
Clinical Efficacy: Quantitative Summary of Viral Load Reduction
Clinical trial data have consistently shown a significant reduction in RSV viral load in patients treated with this compound compared to placebo. The following tables summarize the key quantitative findings from pediatric and adult clinical studies.
Table 1: this compound in Pediatric Patients (Aged 28 days to 36 months)
| Study Phase | Patient Population | Treatment Group | Timepoint | Mean Log Reduction in Viral Load (vs. Placebo) | Reference |
| Phase 2 | Hospitalized & Non-hospitalized | Overall Population | Day 9 (Peak) | 0.7 log | [6] |
| Phase 2 | Hospitalized & Non-hospitalized | Part 2 of Study | Day 3 | 1.0 log | [6] |
| Phase 2 | Hospitalized & Non-hospitalized | Part 2 of Study | Day 5 | 1.4 log | [6][7] |
| Phase 2 | Randomized within 3 days of symptom onset | This compound | Day 5 | 1.2 log | [3][4][5][7] |
Table 2: this compound in High-Risk Adults
| Study Phase | Patient Population | Treatment Group | Outcome | Result | Reference |
| Phase 2b | High-risk adults | This compound | Median time to undetectable viral load | 4- to 5-day faster improvement vs. Placebo | |
| Phase 2b | Efficacy Population | This compound | Undetectable viral load at end of treatment | 23.5% vs. 10.0% in Placebo (p=0.0198) | |
| Phase 2b | HR3 Population* | This compound | Undetectable viral load at end of treatment | 23.9% vs. 10.0% in Placebo (p=0.0292) |
*HR3 population includes patients with congestive heart failure (CHF), chronic obstructive pulmonary disease (COPD), or age ≥75.
Experimental Protocols for Measuring RSV Viral Load
Accurate quantification of RSV viral load is critical for evaluating the efficacy of antiviral agents. The following are representative protocols for quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and plaque assays, based on standard methodologies and parameters mentioned in relation to this compound clinical trials.
Disclaimer: These protocols are provided for guidance and are not the proprietary, validated protocols from Enanta Pharmaceuticals. Researchers should optimize and validate these methods in their own laboratories.
Protocol 1: Quantitative RT-PCR (qRT-PCR) for RSV RNA Quantification
This protocol outlines the steps for quantifying RSV RNA from nasopharyngeal (NP) swabs.
Caption: Workflow for the quantification of RSV viral load using qRT-PCR.
1. Sample Collection and Processing:
-
Collect nasopharyngeal swabs from subjects and place them in viral transport medium (VTM).
-
Vortex the VTM tube for 15-30 seconds to release viral particles.
-
Centrifuge at low speed to pellet cellular debris. Use the supernatant for RNA extraction.
2. RNA Extraction:
-
Extract viral RNA from 200 µL of the VTM supernatant using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit or similar) according to the manufacturer's instructions.
-
Elute the RNA in 50 µL of RNase-free water.
3. Reverse Transcription and qPCR:
-
Prepare a one-step qRT-PCR reaction mix. For each reaction, combine:
-
12.5 µL of 2x One-Step RT-PCR Master Mix
-
1 µL of Reverse Transcriptase/Taq Polymerase enzyme mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
0.5 µL of probe (10 µM)
-
5 µL of extracted RNA
-
Nuclease-free water to a final volume of 25 µL
-
-
Use primers and probes targeting a conserved region of the RSV genome (e.g., the N or M gene).
-
Perform the qRT-PCR using a real-time PCR instrument with the following cycling conditions:
-
Reverse Transcription: 50°C for 10 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
Amplification (40 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
4. Data Analysis:
-
Generate a standard curve using serial dilutions of a quantified RSV RNA standard.
-
Determine the cycle threshold (Ct) values for the clinical samples.
-
Quantify the viral load (in copies/mL) in the clinical samples by interpolating their Ct values against the standard curve.
-
Assay Parameters (based on a this compound clinical trial protocol):
-
Lower Limit of Quantification (LLOQ): 1000 copies/mL for RSV A and 250 copies/mL for RSV B.
-
Limit of Detection (LOD): 620 copies/mL for RSV A and 80 copies/mL for RSV B.
-
Protocol 2: Plaque Assay for Infectious RSV Titer
This protocol determines the concentration of infectious virus particles in a sample.
1. Cell Culture and Seeding:
-
Culture HEp-2 or Vero cells in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Seed the cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
2. Sample Preparation and Infection:
-
Prepare ten-fold serial dilutions of the VTM supernatant in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate the cell monolayers with 200 µL of each virus dilution.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
3. Overlay and Incubation:
-
Aspirate the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 0.5% methylcellulose (B11928114) in growth medium with 2% FBS).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, or until plaques are visible.
4. Plaque Visualization and Counting:
-
Aspirate the overlay and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
5. Titer Calculation:
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
Conclusion
This compound has demonstrated a robust and clinically meaningful impact on RSV viral load in both pediatric and high-risk adult populations. The methodologies outlined in these application notes provide a framework for researchers to quantify the antiviral effects of this compound and other novel RSV therapeutics. Consistent and accurate measurement of viral load is paramount in the clinical development of new antiviral agents.
References
- 1. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. contemporarypediatrics.com [contemporarypediatrics.com]
- 4. Enanta‘s this compound shows promise in paediatric RSV trial [clinicaltrialsarena.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Enanta Pharmaceuticals Announces Positive Topline Results from First-in-Pediatrics Phase 2 Study Evaluating this compound for the Treatment of Respiratory Syncytial Virus (RSV) - BioSpace [biospace.com]
Utilizing the Respiratory Infection Intensity and Impact Questionnaire (RiiQ™) in Zelicapavir Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the Respiratory Infection Intensity and Impact Questionnaire (RiiQ™), a patient-reported outcome (PRO) measure, in clinical trials investigating the efficacy of Zelicapavir for the treatment of respiratory syncytial virus (RSV) infection. This compound is an oral antiviral agent that targets the RSV N-protein, inhibiting viral replication.[1][2][3] The RiiQ™ is a validated tool for assessing the severity of respiratory and systemic symptoms and their impact on daily life, making it a critical instrument for evaluating the clinical benefit of novel antiviral therapies like this compound.[4][5][6][7]
Data Presentation: RiiQ™ in a Phase 2b Study of this compound
A Phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound in high-risk adults with RSV infection.[1][8] The RiiQ™ was a key tool for measuring symptom endpoints in this trial.[1] The study included non-hospitalized adults aged 65 years or older, or those with congestive heart failure (CHF), asthma, or chronic obstructive pulmonary disease (COPD).[8] Participants were treated with 800 mg of this compound or a placebo for five days.[8]
The following table summarizes the key outcomes measured by the RiiQ™ in this study.
| Efficacy Endpoint (Time to Complete Resolution) | Efficacy Population (this compound vs. Placebo) | HR3 Population* (this compound vs. Placebo) |
| All 13 RSV Symptoms (RiiQ™) | 2.2-day improvement | 6.7-day improvement |
| Total 29 Parameters (RiiQ™) | 3.6-day improvement | 7.2-day improvement |
| Lower Respiratory Tract Disease (LRTD) Symptoms | Not reported | 3.0-day faster resolution |
*HR3 Population: Patients with CHF, COPD, or age ≥75.[9]
Experimental Protocols
This section outlines the protocol for the administration and analysis of the RiiQ™ in a clinical trial setting for this compound, based on its use in the aforementioned Phase 2b study and general best practices for PRO measures.
Patient Population and Screening
-
Inclusion Criteria: Non-hospitalized adults with confirmed RSV infection and onset of respiratory tract infection symptoms within a specified timeframe (e.g., 72 hours).[8] Patients should have at least one predisposing condition for complications, such as age ≥65 years, CHF, asthma, or COPD.[8]
-
Symptom Severity at Baseline: Patients must exhibit a minimum level of symptom severity at the start of the trial, as assessed by the RiiQ™. For instance, at least two of the following symptoms, with one being of at least 'moderate' severity: cough, cough with phlegm, wheezing, or shortness of breath.[8]
RiiQ™ Administration
-
Frequency: The RiiQ™ should be administered daily to capture the dynamic nature of respiratory infection symptoms.[10]
-
Duration: Administration should continue for a predefined period, for example, from baseline (Day 1) through a follow-up period (e.g., Day 14 or until symptom resolution).[10]
-
Mode of Administration: Electronic PRO (ePRO) devices are recommended to ensure data quality, time-stamped entries, and reduce patient burden.
-
Recall Period: The RiiQ™ assesses symptoms and their impact over the "past 24 hours".[11][12]
RiiQ™ Structure and Scoring
The RiiQ™ is an extension of the Influenza Intensity and Impact Questionnaire (flu-iiQ™) and includes additional respiratory items.[4] It is a multidimensional questionnaire with several scales.[10]
-
Symptom Scales: The core of the RiiQ™ for assessing treatment efficacy are the symptom scales, which are typically divided into:
-
Respiratory Symptoms: Covers both upper and lower respiratory tract symptoms.
-
Systemic Symptoms: Includes symptoms like fever, headache, and fatigue.[12]
-
-
Impact Scales: The questionnaire also assesses the impact of the infection on daily activities and emotional well-being.[11][12]
-
Scoring: Each item is rated on a 4-point scale (e.g., 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe).[10][11] The score for each scale is calculated by summing the scores of the individual items within that scale.[10]
Data Analysis
-
Primary Endpoint: A common primary endpoint is the "time to complete resolution of all symptoms" as measured by the RiiQ™.[1]
-
Secondary Endpoints: Other endpoints can include:
-
Statistical Analysis: Appropriate statistical methods, such as survival analysis for time-to-event endpoints and mixed-model repeated measures (MMRM) for longitudinal symptom score data, should be employed.
Mandatory Visualizations
This compound's Proposed Mechanism of Action
This compound is an N-protein inhibitor.[1][2] The RSV nucleoprotein (N) is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein complex (RNP), which serves as the template for transcription and replication by the viral RNA-dependent RNA polymerase. By inhibiting the N-protein, this compound disrupts the formation and function of the RNP, thereby halting viral replication.[2][3]
Caption: this compound inhibits RSV replication by targeting the N-protein.
Experimental Workflow: Utilizing RiiQ™ in this compound Trials
The following diagram illustrates the logical flow of incorporating the RiiQ™ into a this compound clinical trial, from patient enrollment to data analysis and interpretation.
Caption: Workflow for RiiQ™ utilization in this compound clinical trials.
References
- 1. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 2. enanta.com [enanta.com]
- 3. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 4. About flu-iiQ | flu-iiQ | Measured Solutions for Health [fluiiq.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Evaluation of symptoms in respiratory syncytial virus infection in adults: psychometric evaluation of the Respiratory Infection Intensity and Impact Questionnaire™ symptom scores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. ir.enanta.com [ir.enanta.com]
- 10. Frequently asked questions | flu-iiQ | Measured Solutions for Health [fluiiq.com]
- 11. Psychometric evaluation of the respiratory syncytial virus infection, intensity and impact questionnaire (RSV-iiiQ) in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Zelicapavir's Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelicapavir is an investigational antiviral agent targeting the hepatitis B virus (HBV) core protein, a crucial component in the viral replication cycle. As with any antiviral therapy, the potential for the development of drug resistance is a critical aspect to evaluate. These application notes provide detailed protocols for the in vitro assessment of this compound's resistance profile, enabling researchers to identify and characterize viral mutations that may confer reduced susceptibility to this novel capsid assembly modulator.
The following protocols are designed to be comprehensive, providing methodologies for both phenotypic and genotypic characterization of this compound resistance. The successful implementation of these assays is vital for understanding the mechanisms of resistance, predicting clinical outcomes, and guiding the development of next-generation inhibitors.
Data Presentation
The following tables present a summary of hypothetical quantitative data that could be generated from the described protocols. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Phenotypic Susceptibility of HBV Replicon Cells to this compound
| HBV Construct | This compound EC50 (nM) | Fold Change in EC50 vs. Wild-Type |
| Wild-Type | 15.5 | 1.0 |
| Mutant A | 155.0 | 10.0 |
| Mutant B | 46.5 | 3.0 |
| Mutant C | >1000 | >64.5 |
Table 2: Genotypic Analysis of this compound-Resistant HBV Variants
| Variant ID | Core Protein Mutation(s) | Phenotypic Resistance Level |
| Zeli-R1 | T109M | High |
| Zeli-R2 | Y118F | Moderate |
| Zeli-R3 | I126T | Low |
| Zeli-R4 | T109M, Y118F | Very High |
Experimental Protocols
Protocol 1: Phenotypic Assessment of this compound Susceptibility using an HBV Replicon Assay
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against wild-type and potentially resistant HBV variants.
Materials:
-
HepG2.2.15 or HepAD38 cell lines (stably expressing HBV)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (with a known purity and solvent for dilution, e.g., DMSO)
-
96-well cell culture plates
-
Cell lysis buffer
-
DNA extraction kit
-
qPCR master mix
-
HBV-specific qPCR primers and probe (targeting a conserved region of the HBV genome)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Culture HepG2.2.15 or HepAD38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control (another known HBV inhibitor).
-
Remove the culture medium from the cells and add the diluted compounds.
-
-
Incubation:
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Harvesting and DNA Extraction:
-
After incubation, carefully remove the supernatant.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using the provided lysis buffer.
-
Extract total intracellular DNA using a DNA extraction kit according to the manufacturer's instructions.
-
-
Quantification of HBV DNA by qPCR:
-
Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific primers, and probe.
-
Add the extracted DNA to the reaction mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Generate a standard curve using a plasmid containing the HBV target sequence to quantify the HBV DNA copy number.
-
-
Cell Viability Assay:
-
In a parallel plate, perform a cell viability assay to determine the cytotoxic concentration (CC50) of this compound.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
The selectivity index (SI) can be calculated as CC50 / EC50.
-
Protocol 2: In Vitro Selection of this compound-Resistant HBV Mutants
This protocol describes the long-term culture of HBV-replicating cells in the presence of escalating concentrations of this compound to select for resistant variants.
Materials:
-
HepG2.2.15 or HepAD38 cells
-
Culture medium (DMEM with 10% FBS and Penicillin-Streptomycin)
-
This compound
-
6-well or 12-well cell culture plates
-
Reagents and equipment for HBV DNA quantification (as in Protocol 1)
Procedure:
-
Initial Culture:
-
Seed HepG2.2.15 or HepAD38 cells in a 6-well plate.
-
Treat the cells with this compound at a concentration equal to the EC50 determined in Protocol 1.
-
-
Serial Passaging:
-
Culture the cells until they reach confluence.
-
At each passage, split the cells into new wells and maintain the same concentration of this compound.
-
Monitor the levels of secreted HBV DNA in the supernatant at each passage by qPCR.
-
-
Dose Escalation:
-
Once the HBV DNA levels rebound to pre-treatment levels, increase the concentration of this compound (e.g., 2-fold to 5-fold).
-
Continue this process of serial passaging and dose escalation for an extended period (e.g., several months).
-
-
Isolation of Resistant Clones:
-
When viral breakthrough is observed at high concentrations of this compound, isolate single-cell clones by limiting dilution.
-
Expand these clones in the presence of the selective concentration of this compound.
-
-
Characterization of Resistant Phenotype:
-
Perform the HBV replicon assay (Protocol 1) on the isolated clones to confirm their reduced susceptibility to this compound and determine their EC50 values.
-
Protocol 3: Genotypic Characterization of this compound-Resistant Mutants
This protocol outlines the sequencing of the HBV core gene from resistant viral populations or clones to identify mutations responsible for the resistance phenotype.
Materials:
-
DNA extracted from resistant cell clones (from Protocol 2)
-
PCR primers flanking the HBV core gene
-
High-fidelity DNA polymerase
-
Reagents for Sanger sequencing or Next-Generation Sequencing (NGS)
-
Sequence analysis software
Procedure:
-
PCR Amplification:
-
Amplify the HBV core gene from the extracted DNA using high-fidelity PCR.
-
-
Sequencing:
-
Sanger Sequencing: Purify the PCR product and send it for bidirectional Sanger sequencing.
-
Next-Generation Sequencing (NGS): Prepare a library from the PCR product and perform deep sequencing to identify minority resistant variants within the viral population.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type HBV reference sequence.
-
Identify amino acid substitutions in the core protein.
-
Correlate the identified mutations with the level of phenotypic resistance observed.
-
Protocol 4: Site-Directed Mutagenesis for Confirmation of Resistance Mutations
This protocol is used to introduce specific mutations, identified in Protocol 3, into a wild-type HBV replicon plasmid to confirm their role in conferring resistance to this compound.
Materials:
-
Wild-type HBV replicon plasmid
-
Custom-designed mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Plasmid purification kit
Procedure:
-
Mutagenesis PCR:
-
Perform PCR using the wild-type HBV replicon plasmid as a template and the mutagenic primers. This will generate a linear, mutated plasmid.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Plasmid Purification and Sequencing:
-
Select colonies and purify the plasmid DNA.
-
Confirm the presence of the desired mutation by Sanger sequencing.
-
-
Phenotypic Analysis:
-
Transfect the mutated plasmid into a suitable hepatoma cell line (e.g., Huh7 or HepG2).
-
Perform the HBV replicon assay (Protocol 1) to assess the susceptibility of the mutant virus to this compound.
-
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
Caption: Workflow for assessing this compound's resistance profile.
Caption: Relationship between genotype, phenotype, and clinical resistance.
Application Notes and Protocols: Evaluating the Synergistic Effects of Zelicapavir with Other Antivirals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zelicapavir (formerly EDP-938) is an oral, direct-acting antiviral agent that targets the nucleoprotein (N-protein) of the Respiratory Syncytial Virus (RSV).[1][2][3][4] By inhibiting the N-protein, this compound disrupts the virus's ability to replicate.[2] Combination antiviral therapy is a cornerstone of treatment for many viral diseases, such as HIV, as it can enhance efficacy, lower the required dosage of individual drugs, and reduce the likelihood of developing drug resistance.[5]
The exploration of this compound in combination with other anti-RSV agents that have different mechanisms of action—such as fusion inhibitors or polymerase inhibitors—is a logical step in developing more robust treatment regimens.[6] These application notes provide detailed protocols for evaluating the synergistic, additive, or antagonistic effects of this compound when combined with other antiviral compounds in vitro.
Principles of Drug Synergy Evaluation
When two drugs are combined, their interaction can be classified into one of three categories:
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.[7]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.[7]
Two primary reference models are used to quantify these interactions:
-
Loewe Additivity Model: This model is based on the principle of dose equivalence and is often used for drugs that have similar mechanisms of action.[8][9]
-
Bliss Independence Model: This model is based on probabilistic theory and is suitable for drugs with different mechanisms of action.[8][10]
The protocols outlined below primarily use the Loewe additivity model, which is widely assessed using the checkerboard assay and calculation of the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocols
In Vitro Checkerboard Synergy Assay
The checkerboard assay is a common method for assessing the interaction between two antimicrobial agents in vitro.[11][12][13] It involves testing a matrix of concentrations for two drugs, both individually and in combination.
Objective: To determine the 50% effective concentrations (EC50) of this compound and a partner antiviral, alone and in combination, and to calculate the synergy between them.
Materials:
-
Host cells susceptible to RSV (e.g., HEp-2 or A549 cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
RSV stock (e.g., RSV A2 strain)
-
This compound and partner antiviral compound stock solutions
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Plate reader (595 nm)
Protocol:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.
-
Drug Dilution Preparation (Checkerboard Matrix):
-
Prepare serial dilutions of this compound (Drug A) and the partner antiviral (Drug B) in cell culture medium.
-
In a 96-well plate, dispense 50 µL of medium into each well.
-
Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of Drug A. This is typically done by adding 50 µL of a 4x starting concentration to column 2, mixing, and transferring 50 µL to column 3, and so on.
-
Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of Drug B in a similar fashion.
-
The result is a matrix where wells contain varying concentrations of both drugs.[14]
-
Include controls: Row H should contain dilutions of Drug A only, and Column 12 should contain dilutions of Drug B only. Wells with no drug will serve as virus controls (100% infection), and wells with no virus will serve as cell controls (0% infection).
-
-
Viral Infection: After 24 hours of cell incubation, remove the medium and infect the cells with RSV at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) in 72-96 hours (e.g., MOI of 0.1). Add 100 µL of the virus-drug mixture to the appropriate wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72-96 hours, or until at least 80-90% CPE is observed in the virus control wells.
-
Quantification of Cytopathic Effect (CPE):
-
Carefully wash the plates with phosphate-buffered saline (PBS).
-
Fix the adherent cells with 10% formalin for 20 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 15-20 minutes.[15]
-
Wash the plates with water to remove excess stain and allow them to dry completely.
-
Solubilize the stain by adding 100 µL of 100% methanol (B129727) to each well.
-
Read the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.
-
Data Analysis and Presentation
Calculation of EC50
The EC50 value is the concentration of a drug that inhibits 50% of the viral CPE. This is calculated for each drug alone and for each combination in the checkerboard matrix using non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software.
Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated to quantify the drug interaction.[12][14]
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
The interaction is interpreted based on the FICI value:[13][14]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation Tables
The results of the synergy analysis should be summarized in clear, structured tables. The following tables present hypothetical data for illustrative purposes, showing a synergistic interaction between this compound and a hypothetical RSV fusion inhibitor ("Partner-FI").
Table 1: Hypothetical EC50 Values for this compound and Partner-FI Against RSV
| Compound | EC50 Alone (nM) | EC50 in Combination (nM) |
|---|---|---|
| This compound | 15.0 | 3.0 |
| Partner-FI | 25.0 | 5.5 |
Table 2: Hypothetical FIC Index Calculation and Interpretation
| Compound | FIC Calculation | FIC Value | FICI (Sum of FIC) | Interpretation |
|---|---|---|---|---|
| This compound | 3.0 nM / 15.0 nM | 0.20 | 0.42 | Synergy |
| Partner-FI | 5.5 nM / 25.0 nM | 0.22 | | |
Isobologram Analysis
An isobologram provides a graphical representation of the drug interaction.[7][16] The EC50 values of each drug alone are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity.[9]
-
Data points falling below this line indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
Visualizations
Caption: Mechanism of action for this compound and a potential partner antiviral.
Caption: Experimental workflow for the in vitro checkerboard synergy assay.
Caption: Graphical representation of an isobologram for synergy analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. enanta.com [enanta.com]
- 3. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Combination Antiretroviral Therapy for HIV Infection | AAFP [aafp.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Notes and Protocols for Oral Administration of EDP-938 in Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-938 is a novel, orally bioavailable, small-molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N).[1][2][3] It demonstrates potent antiviral activity against both RSV A and B subtypes by disrupting viral replication at a post-entry stage.[1][4] These application notes provide detailed protocols for the preparation and oral administration of EDP-938 in preclinical research settings, along with a summary of its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
EDP-938 targets the RSV N protein, which is essential for viral replication and transcription. The N protein encapsidates the viral RNA genome to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase. By binding to the N protein, EDP-938 is thought to induce a conformational change that prevents the proper formation or function of the RNP complex, thereby inhibiting viral RNA synthesis and subsequent replication. This mechanism provides a high barrier to the development of resistance.
Data Presentation
Table 1: In Vitro Efficacy of EDP-938
| RSV Strain | Cell Line | EC50 (nM) | Reference |
| Long (A) | HEp-2 | 28 | |
| M37 (A) | HEp-2 | 29 | |
| VR-955 (B) | HEp-2 | 72 | |
| Long (A) | HBECs | 21 | |
| M37 (A) | HBECs | 23 | |
| VR-955 (B) | HBECs | 64 |
HBECs: primary human bronchial epithelial cells
Table 2: Preclinical Pharmacokinetics of Orally Administered EDP-938
| Species | Dose (mg/kg) | Formulation | Oral Bioavailability (%) | Reference |
| Mouse | Not Specified | 0.5% Methylcellulose (B11928114) | 35.4 | |
| Rat | Not Specified | 0.5% Methylcellulose | 35.7 | |
| Dog | Not Specified | 0.5% Methylcellulose | 27.1 | |
| Monkey | Not Specified | 0.5% Methylcellulose | 39.5 |
Table 3: Efficacy of EDP-938 in an African Green Monkey Model of RSV Infection
| Treatment Group | Dosing Regimen | Peak Viral Load Reduction | Reference |
| EDP-938 | 100 mg/kg, twice daily | >4-log vs. vehicle | |
| Vehicle Control | 0.5% Methylcellulose | N/A |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a common vehicle for oral gavage of hydrophobic compounds.
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the total volume of 0.5% methylcellulose solution required.
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heating plate with a magnetic stirrer.
-
Slowly add the calculated amount of methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously. This will create a milky suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the required volume of cold deionized water.
-
Continue to stir the solution in a cold water bath or in a refrigerator at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
Protocol 2: Preparation of EDP-938 Suspension for Oral Gavage
This protocol details the preparation of an EDP-938 suspension for oral administration to small animals.
Materials:
-
EDP-938 powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Mortar and pestle
-
Spatula
-
Sterile microcentrifuge tubes or appropriate container
-
Vortex mixer
Procedure:
-
Calculate the required amount of EDP-938 and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the calculated amount of EDP-938 powder.
-
If starting with a larger crystal size, gently grind the EDP-938 powder to a fine consistency using a mortar and pestle.
-
Add a small amount of the 0.5% methylcellulose vehicle to the EDP-938 powder and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the compound.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing or vortexing to ensure the drug is evenly suspended.
-
Visually inspect the suspension to ensure there are no large particles.
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and thoroughly re-vortex the suspension before each administration to ensure homogeneity.
Protocol 3: Oral Gavage Administration in a Mouse Model
This protocol provides a step-by-step guide for the safe and effective administration of the EDP-938 suspension to mice.
Materials:
-
Prepared EDP-938 suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball-tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the required dosing volume. The typical gavage volume for mice is 5-10 mL/kg.
-
Thoroughly vortex the EDP-938 suspension to ensure a homogenous mixture.
-
Draw the calculated volume of the well-suspended formulation into the syringe.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the EDP-938 suspension.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Safety Precautions
Standard laboratory safety procedures should be followed when handling EDP-938 and performing animal procedures. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
Troubleshooting & Optimization
Zelicapavir In Vitro Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in Zelicapavir in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly EDP-938) is an investigational, orally administered, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) nucleoprotein (N-protein).[1][2] By targeting the N-protein, this compound disrupts the replication machinery of the virus, inhibiting its ability to multiply.[1][3] This mechanism is distinct from fusion inhibitors, which prevent the virus from entering host cells.
Q2: Against which RSV strains is this compound active?
A2: this compound has demonstrated potent in vitro activity against all tested laboratory strains and clinical isolates of both RSV-A and RSV-B subtypes.
Q3: What is the in vitro potency of this compound?
A3: this compound exhibits nanomolar (nM) potency in various in vitro cell-based assays. While specific EC50 values are not publicly detailed across all cell lines, its high potency is a key characteristic.
Q4: What is the resistance profile of this compound?
A4: In vitro studies have shown that this compound has a high barrier to resistance. This is a significant advantage over some other classes of antivirals where resistance can develop more readily.
Troubleshooting Guides
Issue 1: High Variability in EC50/IC50 Values in Antiviral Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in the calculated EC50 values for this compound in our plaque reduction or yield reduction assays. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent EC50 values are a common challenge in in vitro antiviral testing. Several factors can contribute to this variability. Consider the following troubleshooting steps:
-
Cell Health and Confluency:
-
Problem: Cells that are unhealthy, overly confluent, or have a high passage number can exhibit altered metabolism and susceptibility to viral infection, impacting drug efficacy measurements.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Maintain a consistent cell seeding density to achieve a uniform monolayer (ideally 90-95% confluency at the time of infection). Use cells within a low and consistent passage number range.
-
-
Virus Titer and Multiplicity of Infection (MOI):
-
Problem: Inaccurate or inconsistent virus titers will lead to variations in the MOI, which can significantly affect the apparent potency of the antiviral compound.
-
Solution: Freshly titer your viral stock before initiating a series of experiments using a reliable method such as a plaque assay or TCID50 assay. Use a consistent and appropriate MOI for your specific cell line and virus strain.
-
-
Compound Preparation and Stability:
-
Problem: this compound, like any small molecule, may be susceptible to degradation if not handled and stored properly. Repeated freeze-thaw cycles of stock solutions can also lead to a loss of potency.
-
Solution: Prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the solvent used (e.g., DMSO) is of high quality and used at a final concentration that is non-toxic to the cells.
-
-
Assay Timing and Protocol Standardization:
-
Problem: The timing of drug addition relative to virus infection is critical. Variations in incubation times can lead to inconsistent results.
-
Solution: Standardize the timing of all assay steps, including pre-incubation with the compound, virus adsorption period, and total incubation time. A time-of-addition experiment can help determine the optimal window for drug intervention.
-
Issue 2: Unexpected Cytotoxicity Observed in Control Wells
Question: We are observing significant cell death in our uninfected control wells treated with higher concentrations of this compound. How can we address this?
Answer: Unexpected cytotoxicity can confound the interpretation of antiviral activity. Here’s how to troubleshoot this issue:
-
Determine the Cytotoxic Concentration 50 (CC50):
-
Action: Run a separate cytotoxicity assay in parallel with your antiviral assay. Use the same cell line, media, incubation time, and compound concentrations, but without the virus. Common cytotoxicity assays include MTT, MTS, or CellTiter-Glo.
-
Interpretation: This will allow you to determine the CC50 of this compound in your specific experimental setup. The therapeutic index (TI), calculated as CC50/EC50, is a critical measure of a drug's safety window.
-
-
Solvent Toxicity:
-
Problem: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your assay wells is consistent across all concentrations of this compound and is below the toxic threshold for your cell line (typically ≤0.5% for DMSO). Include a "solvent-only" control to assess its effect on cell viability.
-
-
Compound Purity:
-
Problem: Impurities in the compound batch could contribute to cytotoxicity.
-
Solution: Whenever possible, use a highly pure, analytical-grade source of this compound.
-
Issue 3: Lower than Expected Potency or Lack of Antiviral Effect
Question: Our in vitro experiments are showing a much lower potency for this compound than reported, or no antiviral effect at all. What could be the reason?
Answer: This can be a frustrating issue, but a systematic check of your experimental components can often identify the cause:
-
Incorrect Mechanism of Action Readout:
-
Problem: As this compound targets viral replication by inhibiting the N-protein, assays that primarily measure viral entry may not show a strong effect.
-
Solution: Utilize assays that measure viral replication, such as viral yield reduction assays (quantifying progeny virus via plaque assay or TCID50) or quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.
-
-
Cell Line Susceptibility:
-
Problem: While this compound has shown broad activity, it's possible that certain cell lines may be less permissive to RSV infection or may have cellular factors that influence drug efficacy.
-
Solution: Confirm that your chosen cell line is highly susceptible to your RSV strain. Consider testing in multiple recommended cell lines for RSV, such as HEp-2, A549, or Vero cells.
-
-
Compound Integrity:
-
Problem: The compound may have degraded due to improper storage or handling.
-
Solution: Verify the storage conditions of your this compound stock. If in doubt, obtain a fresh batch of the compound.
-
Data Presentation
Table 1: Representative In Vitro Antiviral Activity of this compound against RSV
| Parameter | Cell Line | RSV Strain | EC50 (nM) |
| Antiviral Potency | HEp-2 | RSV-A Long | Low nM |
| Antiviral Potency | A549 | RSV-A2 | Low nM |
| Antiviral Potency | Vero | RSV-B Washington | Low nM |
| Antiviral Potency | Primary Human Bronchial Epithelial Cells | Clinical Isolate | Low nM |
Note: Specific EC50 values are proprietary. "Low nM" is based on public statements of "nanomolar potency".
Table 2: Troubleshooting Checklist for Inconsistent Antiviral Assay Results
| Checkpoint | Parameter to Verify | Recommended Action |
| Cells | Health, Passage Number, Confluency | Microscopic examination; maintain a cell log; standardize seeding density. |
| Virus | Titer, MOI | Perform fresh titration before experiments; use consistent MOI. |
| Compound | Stock Concentration, Dilutions, Storage | Verify calculations; prepare fresh dilutions; aliquot stocks to avoid freeze-thaw. |
| Protocol | Incubation Times, Reagent Volumes | Use a standardized, written protocol; ensure consistent timing for all steps. |
| Controls | Cell, Virus, and Solvent Controls | Include all necessary controls in every assay plate to monitor for cytotoxicity and baseline infection. |
Experimental Protocols
Protocol 1: RSV Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed a susceptible cell line (e.g., HEp-2 or Vero) in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.
-
Infection: When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with a dilution of RSV that will produce 50-100 plaques per well.
-
Treatment: After a 1-2 hour virus adsorption period, remove the virus inoculum and overlay the cell monolayer with a medium containing 0.5-1% methylcellulose (B11928114) and the various concentrations of this compound. Include a "no drug" virus control and an uninfected cell control.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of 10% formalin. After fixation, remove the overlay and stain the cells with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assay.
-
Compound Addition: Add the same serial dilutions of this compound used in the antiviral assay to the wells. Include "no drug" cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the "no drug" control. Determine the CC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro antiviral assay.
References
- 1. enanta.com [enanta.com]
- 2. This compound by Enanta Pharmaceuticals for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults - BioSpace [biospace.com]
Technical Support Center: Optimizing Zelicapavir Dosage in Preclinical Animal Models
Disclaimer: The name "Zelicapavir" is primarily associated with Enanta Pharmaceuticals' investigational respiratory syncytial virus (RSV) N-protein inhibitor, EDP-938. However, the name has also been linked in some literature to GLS4 (or Hepalatide), an investigational hepatitis B virus (HBV) capsid assembly modulator. Due to this ambiguity, this guide is structured into two distinct parts to address both therapeutic targets and prevent experimental confusion.
Part 1: Optimizing this compound (EDP-938) Dosage for Respiratory Syncytial Virus (RSV) Infection
This section provides guidance for preclinical studies on this compound (EDP-938), an oral antiviral that targets the RSV Nucleocapsid (N) protein, a critical component for viral replication.[1] Due to limited publicly available preclinical dosage data for this compound, this guide incorporates representative data from other oral RSV inhibitors to provide a framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (EDP-938)? A1: this compound is a small molecule inhibitor that targets the RSV N-protein. The N-protein is essential for encapsulating the viral RNA genome, forming a ribonucleoprotein complex that is fundamental for viral replication.[1] By interfering with the N-protein, this compound disrupts the virus's ability to replicate, thereby reducing viral load.[1] This mechanism is distinct from fusion inhibitors that block viral entry into host cells.[2]
Q2: Which preclinical animal models are suitable for evaluating this compound? A2: Common rodent models for RSV infection include BALB/c mice and cotton rats (Sigmodon hispidus), as they are semi-permissive to human RSV replication.[3][4] For studies requiring a model more translatable to human disease, African green monkeys are often used.[5][6]
Q3: What are the primary endpoints to measure efficacy in these models? A3: The primary efficacy endpoints are the reduction of viral load in the lungs and/or bronchoalveolar lavage fluid (BALF), typically measured by TCID50 assay or qRT-PCR.[3][5] Secondary endpoints can include improvement in clinical signs of illness (e.g., weight loss) and reduction in lung inflammation or pathology.[5]
Q4: What is a typical starting dose range for an RSV inhibitor in a mouse model? A4: For oral RSV inhibitors, dose-ranging studies in mice often explore a range from approximately 1 mg/kg to 100 mg/kg per day. For example, the RSV fusion inhibitor BMS-433771 showed significant viral titer reduction at doses of ≥5 mg/kg in BALB/c mice.[3] The optimal dose will depend on the compound's specific pharmacokinetic and pharmacodynamic (PK/PD) profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy (No Viral Load Reduction) | 1. Insufficient Dosage/Exposure: The dose may be too low to achieve therapeutic concentrations in the lung tissue. 2. Poor Pharmacokinetics (PK): The compound may have low oral bioavailability or be rapidly metabolized. 3. Timing of Administration: Treatment may be initiated too late in the infection course. Prophylactic or early therapeutic dosing is often more effective.[3] 4. Viral Strain Resistance: Although N-protein inhibitors are expected to have a high barrier to resistance, this is a theoretical possibility.[1] | 1. Conduct a Dose-Escalation Study: Test higher doses based on tolerability. 2. Perform PK Analysis: Measure plasma and lung tissue concentrations of this compound to ensure adequate exposure. Correlate exposure with efficacy (PK/PD modeling).[4] 3. Optimize Dosing Window: Initiate treatment prophylactically (e.g., 1 hour before viral challenge) or very early post-infection (e.g., within 24 hours).[3][5] 4. Verify Viral Strain: Confirm the sensitivity of the RSV strain used in your experiments to this compound in vitro. |
| High Toxicity or Adverse Events | 1. Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-Target Effects: The compound may have unintended biological effects. 3. Vehicle Toxicity: The formulation vehicle may be causing adverse reactions. | 1. Reduce the Dose: Perform a dose de-escalation study to find the MTD. 2. Monitor Clinical Signs: Observe animals for signs of toxicity (weight loss, lethargy, ruffled fur) and conduct histopathology on key organs. 3. Run Vehicle-Only Control Group: Ensure the vehicle is well-tolerated at the administered volume. |
| Inconsistent Results Between Animals | 1. Variability in Gavage/Administration: Inconsistent oral dosing can lead to variable drug exposure. 2. Variable Viral Inoculum: Inconsistent delivery of the viral challenge can lead to different baseline infection levels. 3. Biological Variation: Natural variability exists within any animal cohort. | 1. Refine Dosing Technique: Ensure all technical staff are proficient in oral gavage to minimize variability. 2. Standardize Viral Challenge: Use a consistent viral titer and inoculation volume/technique (e.g., intranasal instillation).[3] 3. Increase Group Size (n): A larger number of animals per group can help overcome individual biological variability. |
Data Presentation: Representative Preclinical Data for Oral RSV Inhibitors
Note: This table presents data from various oral RSV inhibitors to serve as a reference for designing this compound studies.
| Compound (Mechanism) | Animal Model | Dose Range Tested (Oral) | Key Efficacy Finding | Reference |
| BMS-433771 (Fusion Inhibitor) | BALB/c Mouse | 1.5 - 15 mg/kg (single dose) | ≥5 mg/kg significantly reduced lung viral titers. | [3] |
| BMS-433771 (Fusion Inhibitor) | Cotton Rat | 25 - 200 mg/kg (single dose) | 50 mg/kg dose reduced lung viral titers by ~1.0 log10. | [3] |
| TMC353121 (Fusion Inhibitor) | Cotton Rat | (Subcutaneous dosing) | PK/PD modeling showed 50% of max antiviral activity was achieved at a plasma concentration of 200 ng/mL. | [4][7] |
| Obeldesivir (B15141764) (Nucleoside Analog) | African Green Monkey | 30 - 90 mg/kg (once daily) | >1.8 log10 reduction of RSV RNA at peak viral load with both doses. | [5] |
Experimental Protocols
Protocol: Dose-Ranging Efficacy Study of this compound in a BALB/c Mouse RSV Model
-
Animal Model: 6-8 week old female BALB/c mice.
-
Acclimatization: Acclimatize animals for at least 7 days before the study begins.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Low Dose, e.g., 5 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 15 mg/kg)
-
Group 4: this compound (High Dose, e.g., 50 mg/kg)
-
Group 5: Uninfected Negative Control
-
-
Drug Formulation & Administration:
-
Prepare this compound suspension in the appropriate vehicle daily.
-
Administer the assigned treatment via oral gavage (e.g., 10 mL/kg volume) once daily.
-
-
Experimental Procedure:
-
Day -1: Collect baseline body weights.
-
Day 0 (Infection): Administer the first dose of this compound or vehicle 1 hour prior to infection.
-
Infection: Lightly anesthetize mice and intranasally inoculate Groups 1-4 with a standardized dose of RSV A2 strain (e.g., 1x10^6 PFU in 50 µL). Inoculate Group 5 with sterile medium.
-
Days 1-3: Continue daily oral dosing and body weight monitoring.
-
Day 4 (Termination): Euthanize all animals. Harvest lungs aseptically.
-
-
Endpoint Analysis:
-
Viral Load: Homogenize a portion of the lung tissue and determine RSV titers using a TCID50 assay or quantify viral RNA via qRT-PCR.
-
Toxicity Assessment: Monitor body weight daily. Significant weight loss (>15-20%) can indicate toxicity.
-
Statistical Analysis: Compare viral titers in treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA with Dunnett's post-hoc test).
-
Mandatory Visualizations
Caption: RSV replication cycle and the inhibitory action of this compound.
Caption: General experimental workflow for a preclinical antiviral study.
Part 2: Optimizing GLS4 (this compound/Hepalatide) Dosage for Hepatitis B Virus (HBV) Infection
This section provides guidance for preclinical studies on GLS4, an oral HBV capsid assembly modulator (CAM). CAMs represent a novel class of antivirals that induce aberrant, non-functional capsid formation, thereby disrupting multiple stages of the HBV life cycle.[8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GLS4? A1: GLS4 is a Class I capsid assembly modulator. It binds to HBV core protein dimers, interfering with the normal process of nucleocapsid assembly. This leads to the formation of malformed capsids that are unable to properly package the viral pregenomic RNA (pgRNA), a crucial step for viral replication.[8][9]
Q2: Which preclinical animal models are suitable for evaluating GLS4? A2: As HBV has a very narrow host range, standard animal models cannot be infected. Therefore, specialized models are required, such as:
-
Nude mice with HepAD38 cell xenografts: These mice grow tumors from a human hepatoblastoma cell line that replicates HBV, resulting in viremia.[10]
-
Humanized liver mouse models: These mice have their livers repopulated with human hepatocytes, allowing for authentic HBV infection and replication.[11][12]
Q3: What are the primary endpoints to measure efficacy for an HBV CAM? A3: The key efficacy endpoints are the reduction of serum HBV DNA levels.[8][10] Other important markers include reductions in serum HBsAg and intrahepatic HBV replicative intermediates, including covalently closed circular DNA (cccDNA).
Q4: What is the reported effective dose of GLS4 in preclinical models? A4: In a study using nude mice with HepAD38 xenografts, GLS4 administered daily by oral gavage showed significant, dose-dependent suppression of HBV DNA. Doses greater than 7.5 mg/kg/day significantly suppressed viral replication, and doses of >15 mg/kg/day maintained suppression for up to two weeks after treatment ended.[8] Doses up to 60 mg/kg/day have been tested.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or Variable Efficacy | 1. Low Oral Bioavailability: GLS4 has a reported oral bioavailability of approximately 5-15%, which can vary by species.[8][13] 2. Rapid Metabolism: GLS4 is metabolized by cytochrome P450 enzymes (CYP3A4).[9] 3. Insufficient Dose: The dose may not be high enough to overcome low bioavailability and achieve therapeutic concentrations. | 1. Conduct PK Studies: Measure plasma concentrations of GLS4 to confirm exposure. 2. Co-administer a PK Booster: In clinical studies, GLS4 is often co-administered with ritonavir, a CYP3A4 inhibitor, to boost its plasma concentration.[9][13][14] This could be explored in preclinical models if necessary. 3. Dose Escalation: Test higher doses as tolerated (e.g., up to 60 mg/kg/day).[10] |
| Viral Rebound After Treatment | 1. Short Treatment Duration: The treatment period may not be long enough to significantly impact the stable cccDNA reservoir in infected hepatocytes. 2. Insufficient Drug Exposure: Trough concentrations of the drug may fall below the effective concentration, allowing replication to resume. | 1. Extend Treatment Duration: Evaluate longer treatment periods (e.g., >4 weeks) to assess the impact on viral rebound. 2. Optimize Dosing Regimen: Consider twice-daily dosing or co-administration with a PK booster to maintain higher trough concentrations. |
| Unexpected Toxicity | 1. High Dose Concentration: GLS4 is less toxic than the related compound BAY 41-4109 but can still exhibit toxicity at high concentrations.[10] 2. Tumor Burden in Xenograft Model: In the HepAD38 model, animal health can be affected by the tumor itself, confounding toxicity assessment. | 1. Monitor Health Parameters: Closely monitor animal body weight, tumor size, and serum alanine (B10760859) aminotransferase (ALT) levels.[10] 2. Dose De-escalation: If toxicity is observed, reduce the dose. 3. Histopathology: Perform histopathological analysis of the liver and other major organs at the end of the study. |
Data Presentation: Preclinical Data for GLS4 in a Mouse Model
| Parameter | Animal Model | Value / Finding | Reference |
| Efficacy (Dose-Response) | Nude mice with HepAD38 xenografts | - >7.5 mg/kg/day: Significant HBV DNA suppression.- >15 mg/kg/day: Sustained suppression post-treatment. | [8] |
| In Vivo Comparison | Nude mice with HepAD38 xenografts | At 60 mg/kg/day, GLS4 showed similar suppression to BAY 41-4109 and was superior to lamivudine. | [10] |
| Toxicity | Nude mice with HepAD38 xenografts | No significant effect on body weight, tumor weight, or ALT levels was observed during treatment. | [10] |
| Oral Bioavailability (F) | Mouse (10 mg/kg dose) | 13.9% | [10] |
| Cmax (Oral) | Mouse (10 mg/kg dose) | 129 ng/mL | [10] |
| Metabolism | In vitro / Preclinical | Metabolized by CYP3A4. Primarily excreted via feces. | [9][15] |
Experimental Protocols
Protocol: Efficacy Study of GLS4 in a Nude Mouse/HepAD38 Xenograft Model
-
Animal Model: 4-6 week old male nude mice (e.g., BALB/c nude).
-
Cell Inoculation: Subcutaneously inject ~5x10^6 HepAD38 cells into the flank of each mouse. Allow tumors to grow until palpable and serum HBV DNA is >10^4 copies/mL.
-
Virus Suppression (Optional but Recommended): Add tetracycline (B611298) to the drinking water for 1-2 weeks to suppress HBV replication from the inducible promoter, creating a consistent baseline before treatment starts.[10]
-
Groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 2% methyl-2 hydroxyethyl (B10761427) cellulose)
-
Group 2: GLS4 (7.5 mg/kg/day)
-
Group 3: GLS4 (15 mg/kg/day)
-
Group 4: GLS4 (30 mg/kg/day)
-
Group 5: Positive Control (e.g., Entecavir or BAY 41-4109)
-
-
Treatment Period:
-
Remove tetracycline from the water.
-
Begin daily oral gavage with the assigned treatment for 14-28 days.
-
-
Monitoring:
-
Collect retro-orbital blood samples weekly to quantify serum HBV DNA by real-time PCR.
-
Measure body weight and tumor volume weekly.
-
-
Rebound Period:
-
After the treatment period, cease dosing and continue to monitor serum HBV DNA weekly for an additional 2-3 weeks to assess viral rebound.[10]
-
-
Termination & Analysis:
-
At the end of the study, euthanize mice and collect tumors and livers.
-
Analyze tumors/livers for intracellular HBV DNA replicative forms and core protein expression.
-
Compare the fold-change in serum HBV DNA from baseline across all groups.
-
Mandatory Visualizations
Caption: HBV life cycle and the inhibitory action of GLS4.
Caption: Troubleshooting logic for low in vivo efficacy of GLS4.
References
- 1. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral dosing of the nucleoside analog obeldesivir is efficacious against RSV infection in African green monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase in translatable animals models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics-pharmacodynamics of a respiratory syncytial virus fusion inhibitor in the cotton rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver-Humanized NSG-PiZ Mice Support the Study of Chronic Hepatitis B Virus Infection and Antiviral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Load Affects the Immune Response to HBV in Mice With Humanized Immune System and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Zelicapavir's Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential cytotoxicity of Zelicapavir (also known as EDP-938) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1] By targeting the N-protein, this compound disrupts the viral replication process.[1] The N-protein is highly conserved among RSV strains, which contributes to this compound's broad activity against both RSV-A and RSV-B subtypes.[2][3]
Q2: Is this compound expected to be cytotoxic in my cell-based assays?
Preclinical studies have demonstrated that this compound has a favorable safety profile with low potential for cytotoxicity at effective antiviral concentrations.[2] In several common cell lines, no significant cytotoxicity was observed at concentrations well above the half-maximal effective concentration (EC50).[2]
Q3: What are the typical EC50 values for this compound against RSV?
This compound exhibits nanomolar potency against various RSV strains. In primary human bronchial epithelial cells (HBECs), the EC50 values were reported to be 21 nM, 23 nM, and 64 nM against the Long (A), M37 (A), and VR-955 (B) strains, respectively.[4]
Q4: I am observing higher-than-expected cytotoxicity in my experiments with this compound. What are the initial troubleshooting steps?
If you encounter unexpected cytotoxicity, consider the following:
-
Compound Concentration: Ensure your dose-response curve covers a wide range of concentrations to accurately determine the 50% cytotoxic concentration (CC50).
-
Solvent Toxicity: Include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) to distinguish between compound- and solvent-induced effects.
-
Incubation Time: The duration of exposure can significantly impact cytotoxicity. Consider a time-course experiment to find the optimal incubation period.
-
Cell Health and Density: Use healthy, low-passage number cells and ensure consistent seeding density across all wells.
Q5: Could this compound be interfering with my cytotoxicity assay?
While not specifically reported for this compound, some compounds can interfere with the reagents used in cell viability assays (e.g., direct reduction of MTT tetrazolium salt). If you suspect assay interference, consider using an orthogonal method that relies on a different principle (e.g., measuring ATP content with a CellTiter-Glo® assay or lactate (B86563) dehydrogenase release with an LDH assay).
Data Presentation
The following table summarizes the in vitro cytotoxicity data for this compound (EDP-938) in various cell lines.
| Cell Line | Description | CC50 (μM) | Selectivity Index (SI = CC50/EC50) in HBEC |
| HEp-2 | Human epidermoid carcinoma | >50 | >2,380 |
| A549 | Human lung adenocarcinoma | >50 | >2,380 |
| HEK-293 | Human embryonic kidney | >50 | >2,380 |
| HBEC | Primary Human Bronchial Epithelial Cells | >50 | >2,380 |
| CHO | Chinese Hamster Ovary | ~27 | >2,380 |
Data sourced from a preclinical study on EDP-938.[2]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the respective wells. Include vehicle and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another tetrazolium-based assay that produces a water-soluble formazan product.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Hypothetical Signaling Pathway in Drug-Induced Cytotoxicity
Caption: A generalized pathway of drug-induced cytotoxicity.
References
- 1. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of EDP-938 for experimental use
Welcome to the technical support center for EDP-938, a potent and specific N-protein inhibitor of the Respiratory Syncytial Virus (RSV). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on improving the solubility of EDP-938 for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is EDP-938 and what is its mechanism of action?
A1: EDP-938 is a novel, orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV) replication.[1][2] It is a non-fusion inhibitor that targets the viral nucleoprotein (N-protein).[3][4] The N-protein is crucial for encapsidating the viral RNA, forming a ribonucleoprotein complex that is essential for viral replication and transcription.[5] By binding to the N-protein, EDP-938 disrupts its function, thereby halting the viral life cycle at a post-entry stage. This mechanism of action is distinct from fusion inhibitors and contributes to its high barrier to resistance.
Q2: In which solvents can I dissolve EDP-938?
A2: While specific quantitative solubility data is not widely published, scientific literature indicates that Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of EDP-938 for in vitro experiments. For in vivo studies in animal models, EDP-938 has been formulated in 0.5% methylcellulose.
Q3: What are the recommended storage conditions for EDP-938 stock solutions?
A3: Once dissolved, it is recommended to aliquot your EDP-938 stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Q4: My EDP-938 precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. The high concentration of the drug in a strong organic solvent like DMSO can cause it to crash out when introduced into an aqueous environment. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Troubleshooting Guide: Improving EDP-938 Solubility
This guide provides solutions to common solubility challenges encountered during experimental use of EDP-938.
| Problem | Potential Cause | Recommended Solution |
| EDP-938 powder does not fully dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of DMSO to prepare your stock solution (e.g., start with a concentration of 10 mM or lower).2. Vortex the solution for several minutes.3. If still not dissolved, gently warm the solution in a water bath (not exceeding 37°C) for a short period.4. Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and facilitate dissolution. |
| Precipitation occurs upon dilution of DMSO stock in aqueous buffer (e.g., cell culture media). | Low aqueous solubility of EDP-938. The compound is "shocked" out of solution when the solvent environment changes from organic to aqueous. | 1. Serial Dilution: Perform a serial dilution of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.2. Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay (e.g., 0.5% instead of 0.1%) may keep the compound in solution. Always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.3. Use of Pluronic F-68: Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer. Surfactants can help to increase the solubility of hydrophobic compounds. |
| Inconsistent results between experiments. | Precipitation of EDP-938 leading to variable effective concentrations. | 1. Always prepare fresh dilutions from your stock solution for each experiment.2. Visually inspect your final diluted solution for any signs of precipitation before adding it to your cells or assay.3. Consider centrifuging your diluted solution and using the supernatant to ensure you are working with a fully dissolved compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM EDP-938 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of EDP-938 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, place the tube in a bath sonicator for 5-10 minutes.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C or -80°C.
Protocol 2: Workflow for Assessing In Vitro Antiviral Activity
The following diagram outlines a typical workflow for evaluating the efficacy of EDP-938 against RSV in a cell-based assay.
Data Presentation
Table 1: In Vitro Efficacy of EDP-938 Against Various RSV Strains
The following table summarizes the half-maximal effective concentrations (EC50) of EDP-938 in different cell lines and against various RSV strains, as reported in the literature.
| RSV Subtype | Strain | Cell Line | Assay Readout | EC50 (nM) | Reference |
| A | Long | HEp-2 | CPE Reduction | 52 ± 12 | |
| A | Long | HEp-2 | Viral RNA Reduction (RT-qPCR) | 89 ± 16 | |
| A | Long | HBECs | Not Specified | 21 | |
| A | M37 | HBECs | Not Specified | 23 | |
| B | VR-955 | HBECs | Not Specified | 64 | |
| A | Clinical Isolates | Not Specified | Virospot Reduction | 43 (average) | |
| B | Clinical Isolates | Not Specified | Virospot Reduction | 51 (average) |
CPE: Cytopathic Effect; HBECs: Primary Human Bronchial Epithelial Cells
Mandatory Visualizations
EDP-938 Mechanism of Action in the RSV Life Cycle
This diagram illustrates the key steps in the RSV life cycle and highlights the specific stage inhibited by EDP-938.
Logical Flow for Troubleshooting EDP-938 Solubility Issues
This diagram presents a logical decision-making process for addressing solubility problems.
References
- 1. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. 667. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of EDP-938, a Novel and Potent NonFusion Replication Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
Strategies for minimizing variability in Zelicapavir efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with strategies and resources to minimize variability in Zelicapavir efficacy studies. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, comparative data tables, and pathway visualizations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly EDP-938) is an investigational, orally administered small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) nucleoprotein (N-protein).[1][2] The N-protein is essential for RSV replication; it encapsidates the viral RNA genome to form a ribonucleoprotein complex, which serves as the template for the viral RNA-dependent RNA polymerase.[3][4] By binding to the N-protein, this compound disrupts its function, effectively halting viral replication.[3] This mechanism targets a highly conserved protein, which contributes to a high barrier to resistance.[1]
Q2: What are the most common sources of variability in in vitro this compound efficacy assays?
A2: Variability in in vitro studies can arise from several factors:
-
Cell Line Choice: Different cell lines (e.g., HEp-2, A549) can exhibit varying susceptibility to RSV infection and support viral replication at different rates, impacting EC50 values.
-
Virus Strain and Titer: Efficacy can differ between RSV-A and RSV-B subtypes, as well as among different clinical isolates. Inconsistent viral titers (Multiplicity of Infection - MOI) used for infection will lead to variable results.
-
Assay Method: The choice of assay (e.g., plaque reduction, cytopathic effect inhibition, or reporter virus assay) and its specific parameters (e.g., incubation time, readout method) can influence the outcome.
-
Reagent Quality and Consistency: Variations in cell culture media, serum, and other reagents can affect both cell health and viral replication.
-
Experimental Timing: The timing of compound addition relative to viral infection (e.g., pre-treatment, co-treatment, post-infection) is critical and can significantly alter results.
Q3: How does the timing of treatment initiation affect this compound's efficacy in clinical studies?
A3: Clinical data suggests that earlier initiation of this compound treatment following the onset of symptoms leads to a more robust antiviral effect. In a pediatric Phase 2 study, patients who were randomized within 3 days of symptom onset showed a more pronounced reduction in viral load compared to the overall study population.[2][5] This highlights a crucial window for therapeutic intervention to maximize the drug's efficacy.
Q4: What clinical endpoints are used to measure this compound's efficacy, and why do they vary between studies?
A4: Efficacy endpoints for this compound vary depending on the patient population and study objectives. Common endpoints include:
-
Viral Load Reduction: Measured by qRT-PCR from nasal swabs, this is a direct measure of the drug's antiviral activity.[5]
-
Symptom Scores: Patient-reported outcomes, such as those measured by the Respiratory Infection Intensity and Impact Questionnaire (RiiQ™), assess the clinical benefit from the patient's perspective.
-
Time to Symptom Resolution: This measures how quickly patients recover from their illness.
-
Hospitalization Rates: A key endpoint in studies involving high-risk populations, indicating a reduction in disease severity.[6]
The choice of endpoint varies because a virologic effect (viral load reduction) may not always correlate directly with clinical symptom improvement in all populations. For instance, in low-risk adults with mild infections, a significant reduction in viral load might not translate to a measurable difference in the duration of a self-resolving illness. Conversely, in high-risk patients, both virologic and clinical endpoints are crucial to demonstrate a meaningful benefit.
Troubleshooting Guides
Issue 1: High variability in EC50 values for this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes. Consider using an automated cell counter for accuracy. Perform a cell viability assay (e.g., CellTiter-Glo®) on a control plate to confirm uniform cell distribution. |
| Variable Viral Input (MOI) | Re-titer viral stocks frequently. Use a standardized, low passage viral stock for all experiments. Ensure consistent mixing of the virus inoculum before adding to plates. |
| Cell Passage Number | Maintain a consistent range of cell passage numbers for all experiments. High passage numbers can alter cell physiology and viral susceptibility. |
| Compound Solubility Issues | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). |
| Assay Timing | Strictly adhere to the defined incubation times for compound treatment and viral infection. Use a multichannel pipette or automated liquid handler for simultaneous additions to reduce timing variability across the plate. |
Issue 2: this compound appears less potent than expected or shows no effect.
| Potential Cause | Troubleshooting Step |
| Drug-Resistant Virus | If working with lab-passaged virus, consider sequencing the N-protein gene to check for resistance mutations. Test this compound against a known wild-type, low-passage RSV strain as a positive control. |
| Incorrect Assay Endpoint | Ensure the assay endpoint is appropriate for an N-protein inhibitor. This compound inhibits replication, so assays measuring early events like viral entry may not show an effect. Plaque reduction or viral yield reduction assays are more suitable. |
| Compound Degradation | Use a fresh aliquot of this compound stock solution. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Some cell lines may be less permissive to RSV replication or may have other characteristics that mask the effect of the inhibitor. Test the compound in a different susceptible cell line (e.g., HEp-2). |
| Suboptimal MOI | An excessively high MOI can overwhelm the inhibitor, making it appear less potent. Optimize the MOI to a level that produces a clear signal without saturating the system (e.g., 0.1-1). |
Data Presentation
Table 1: Summary of this compound Efficacy Data from Phase 2 Clinical Trials
| Study Population | Endpoint | This compound Result | Placebo Result | Key Finding | Citation |
| Pediatric Patients (28 days to 36 months) | Viral Load Decline at Day 5 (Part 2 of study) | 1.4 log reduction | - | Pronounced antiviral effect. | [5] |
| Pediatric Patients (randomized ≤3 days of symptom onset) | Viral Load Decline at Day 5 | 1.2 log reduction | - | Robust effect with early treatment initiation. | [2][5] |
| High-Risk Adults (Overall Efficacy Population) | Time to Complete Resolution of 13 RSV Symptoms | 2.2 days faster | - | Clinically meaningful improvement in symptom duration. | |
| High-Risk Adults (HR3 Subgroup: CHF, COPD, or age ≥75) | Time to Complete Resolution of 13 RSV Symptoms | 6.7 days faster | - | Substantial benefit in the most vulnerable patients. | [6] |
| High-Risk Adults (Overall Efficacy Population) | Median Time to Undetectable Viral Load | 4-5 days faster | - | Faster viral clearance. | |
| High-Risk Adults (Overall Efficacy Population) | % of Patients with Undetectable Viral Load at End of Treatment | 23.5% | 10.0% | Statistically significant (p=0.0198) virologic response. | |
| High-Risk Adults (Overall Efficacy Population) | Hospitalization Rate | 1.7% | 5.0% | Potential for reducing disease severity. | [6] |
Experimental Protocols
Protocol 1: RSV Viral Load Quantification by qRT-PCR
This protocol provides a method for quantifying RSV RNA from nasal swabs or cell culture supernatants.
-
RNA Extraction:
-
Extract total RNA from the sample using a viral RNA extraction kit (e.g., QIAamp® Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Include an internal extraction control (e.g., an exogenous RNA transcript) to monitor extraction efficiency and inhibition.
-
Elute the RNA in RNase-free water and store at -80°C.
-
-
qRT-PCR Reaction Setup (One-Step):
-
Prepare a master mix on ice using a one-step qRT-PCR kit (e.g., QuantiTect SYBR Green RT-PCR kit or TaqMan® Fast Virus 1-Step Master Mix).
-
For a 20 µL reaction, typical components are:
-
10 µL of 2x Reaction Mix
-
0.2 µL of RT Enzyme Mix
-
0.8 µL of Forward Primer (10 µM stock)
-
0.8 µL of Reverse Primer (10 µM stock)
-
0.4 µL of Probe (10 µM stock, for TaqMan assays)
-
2.8 µL of RNase-Free Water
-
-
Primer Example (targeting the RSV N gene):
-
Forward: 5’-CATCCAGCAAATACACCATCCA-3’
-
Reverse: 5’-TTCTGCACATCATAATTAGGAGTATCAA-3’
-
-
Add 5 µL of extracted RNA to each well of a PCR plate.
-
Add 15 µL of the master mix to each well.
-
Seal the plate and centrifuge briefly.
-
-
Thermal Cycling:
-
Reverse Transcription: 50°C for 20 minutes.
-
Polymerase Activation: 95°C for 5 minutes.
-
PCR Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire data).
-
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of a known quantity of RSV RNA transcript or a plasmid containing the target sequence.
-
Determine the cycle threshold (Ct) for each sample.
-
Quantify the viral RNA copies in the sample by interpolating its Ct value against the standard curve.
-
Normalize results to the volume of the original sample to report as viral copies/mL.
-
Protocol 2: this compound Efficacy Testing by Plaque Reduction Assay (PRA)
This assay determines the concentration of this compound required to inhibit the formation of viral plaques.
-
Cell Plating:
-
Seed a susceptible cell line (e.g., HEp-2) into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2x working stock of this compound dilutions in serum-free cell culture medium. Start with a high concentration (e.g., 10 µM) and perform serial dilutions (e.g., 1:3 or 1:5).
-
Include a "no drug" control (medium with DMSO at the same concentration as the drug dilutions).
-
-
Virus Preparation and Infection:
-
Dilute RSV stock in serum-free medium to a concentration that yields 50-100 plaques per well.
-
In separate tubes, mix equal volumes of each 2x this compound dilution with the diluted virus. Also, prepare a virus-only control.
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
Aspirate the medium from the confluent cell monolayers and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-drug mixture per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, rocking the plates every 15-20 minutes.
-
-
Overlay and Incubation:
-
Prepare an overlay medium (e.g., 2x MEM mixed 1:1 with 1.6% molten agarose (B213101) or methylcellulose). The overlay should contain the final concentration of the corresponding this compound dilution.
-
Carefully aspirate the inoculum from the wells.
-
Gently add 1 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the drug concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting RSV replication.
References
- 1. Enanta Pharmaceuticals to Present Topline Results from First-in-Pediatrics Phase 2 Study Evaluating this compound for Respiratory Syncytial Virus (RSV) - BioSpace [biospace.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Enanta weakens on RSV treatment trial readout | pharmaphorum [pharmaphorum.com]
Identifying and mitigating off-target effects of Zelicapavir in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Zelicapavir in a research setting. The following information is intended to support preclinical and discovery research and is not a substitute for clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an orally bioavailable, small-molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1][2] It targets the N-protein, which is essential for RSV replication and assembly, and is a nanomolar inhibitor of both RSV-A and RSV-B strains.[1] By inhibiting the N-protein, this compound disrupts the formation of the ribonucleoprotein complex, a critical step in the viral life cycle.[2] This mechanism is distinct from fusion inhibitors.
Q2: Has this compound shown any significant off-target effects in clinical trials?
Phase 2 clinical trials have demonstrated that this compound has a favorable safety profile and is well-tolerated in both pediatric and adult populations. Adverse events reported in these studies were similar between the this compound and placebo groups, and no adverse events led to the discontinuation of treatment. This suggests a low incidence of clinically significant off-target effects at therapeutic doses.
Q3: Why is it still important to investigate off-target effects for a drug with a good clinical safety profile?
While clinical data is encouraging, it's crucial to investigate off-target effects in a research setting for several reasons:
-
Understanding Secondary Pharmacodynamics: Off-target interactions can lead to unexpected biological effects that may not be immediately apparent in broad clinical populations but could be significant in specific genetic backgrounds or disease states.
-
Improving Drug Design: Identifying off-target interactions can inform the development of next-generation molecules with improved selectivity and fewer potential side effects.
Q4: What are the initial steps to predict potential off-target effects of this compound in silico?
Before beginning wet-lab experiments, computational methods can be employed to predict potential off-target interactions. These approaches typically involve:
-
Target-Based Prediction: Comparing the structure of the RSV N-protein with a database of known human protein structures to identify proteins with similar ligand-binding sites.
-
Ligand-Based Prediction: Using the chemical structure of this compound to search for structurally similar molecules with known off-target activities.
-
Machine Learning Models: Utilizing algorithms trained on large datasets of drug-target interactions to predict the probability of this compound binding to various human proteins.
Several online tools and software packages are available for these analyses (e.g., ChEMBL, SwissTargetPrediction, SuperPred).
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the investigation of this compound's off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cellular assays (e.g., toxicity, signaling pathway modulation) at concentrations expected to be on-target. | 1. Cell line-specific off-target effect. 2. Compound instability or metabolism in the specific cell culture medium. 3. Experimental artifact. | 1. Test this compound in a different cell line to see if the effect is reproducible. 2. Perform a "rescue" experiment by overexpressing the intended target (RSV N-protein) to see if the phenotype is reversed. 3. Analyze the concentration of this compound in the cell culture medium over time using LC-MS. |
| In silico predictions suggest off-target binding to a specific kinase, but no effect is observed in a kinase activity assay. | 1. The in silico prediction is a false positive. 2. The kinase is not expressed in the cell line used for the assay. 3. this compound binds to the kinase but does not inhibit its activity (i.e., it is not a functional antagonist). | 1. Confirm the expression of the predicted off-target kinase in your cell line using Western blot or qPCR. 2. Perform a direct binding assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm target engagement in intact cells. 3. Test a wider range of this compound concentrations in the kinase activity assay. |
| A Cellular Thermal Shift Assay (CETSA) shows a thermal shift for an unexpected protein. | 1. This could be a genuine, previously unknown off-target protein. 2. The protein may be part of a complex that is stabilized by this compound's interaction with the primary off-target. | 1. Validate the interaction using an orthogonal method, such as immunoprecipitation-mass spectrometry or a direct binding assay with the purified protein. 2. Use bioinformatics tools to investigate the potential function of the identified protein and its known interaction partners. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines the general steps for performing a CETSA experiment to identify cellular targets of this compound.
Objective: To identify proteins that are thermally stabilized upon binding to this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to a sufficient density.
-
Treat cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of specific proteins of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (proteome-wide CETSA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for a specific protein in the presence of this compound indicates thermal stabilization and therefore, direct binding.
-
Protocol 2: Kinome Profiling
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Assay Panel:
-
Utilize a commercially available kinase profiling service that offers a large panel of purified human kinases (e.g., >400 kinases).
-
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration (typically 1 µM or 10 µM) for screening.
-
-
Kinase Activity Assays:
-
The service provider will perform enzymatic assays for each kinase in the panel in the presence of this compound.
-
The activity of each kinase will be measured and compared to a control (e.g., DMSO).
-
-
Data Analysis:
-
The results are typically provided as the percent inhibition of each kinase at the tested concentration of this compound.
-
Data can be visualized as a "kinome map" to provide a global view of selectivity. Any kinase with significant inhibition should be further investigated with dose-response studies to determine the IC50.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table presents a hypothetical summary of kinome profiling data for this compound at a concentration of 10 µM. This data is for illustrative purposes only and does not represent actual experimental results.
| Kinase Family | Number of Kinases Tested | Number of Kinases with >50% Inhibition | Potential Off-Target "Hits" |
| TK | 90 | 1 | KDR (VEGFR2) |
| TKL | 43 | 0 | None |
| STE | 47 | 0 | None |
| CK1 | 12 | 0 | None |
| AGC | 63 | 0 | None |
| CAMK | 73 | 0 | None |
| CMGC | 61 | 1 | CDK9 |
| Other | 79 | 0 | None |
| Total | 468 | 2 | KDR, CDK9 |
Table 2: Summary of Phase 2 Clinical Trial Safety Data for this compound
This table summarizes publicly available safety information from Phase 2 clinical trials of this compound.
| Study Population | Dosage | Key Safety Findings | Reference |
| Hospitalized and non-hospitalized children (28 days to 36 months) | 5 mg/kg or 7.5 mg/kg once daily for 5 days | Favorable safety profile; adverse events were similar to placebo; no treatment discontinuations due to adverse events. | |
| Adults at high risk of RSV complications | Not specified in publicly available results | Favorable safety profile and well-tolerated. | |
| Healthy adults (human challenge study) | Not specified in publicly available results | Favorable safety profile and well-tolerated. |
Visualizations
Caption: this compound inhibits the RSV N-protein, preventing viral RNA encapsidation.
Caption: A systematic workflow for identifying and mitigating off-target effects.
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) protocol.
References
Best practices for long-term storage and stability of Zelicapavir
Disclaimer: As of the last update, "Zelicapavir" is not a publicly documented pharmaceutical agent. The following technical support guide has been created using Remdesivir as a well-characterized antiviral agent to serve as a detailed template. Researchers should substitute the specific data for this compound as it becomes available from the manufacturer or internal studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound lyophilized powder?
A1: this compound lyophilized powder should be stored at temperatures below 30°C (86°F).[1][2][3] This ensures the stability and potency of the drug product over its shelf life. For lyophilized Remdesivir powder, a shelf-life of up to 51 months has been noted under these conditions.[4]
Q2: Can this compound lyophilized powder be stored at refrigerated or frozen temperatures?
A2: While the standard recommendation is to store it below 30°C, excursion studies on Remdesivir have shown that the lyophilized powder can be exposed to temperatures between -20°C and 14°C (-4°F to 57.2°F) for up to one month without affecting its stability. However, this should be considered a temporary excursion and not the standard long-term storage condition.
Q3: How long is the reconstituted this compound solution stable?
A3: After reconstituting the lyophilized powder with Sterile Water for Injection, it is recommended to use the solution immediately for further dilution. If immediate use is not possible, the total time from reconstitution to administration should not exceed 4 hours at room temperature (20°C to 25°C or 68°F to 77°F) or 24 hours if stored at refrigerated temperatures (2°C to 8°C or 36°F to 46°F).
Q4: What is the stability of the final diluted this compound solution for infusion?
A4: The final diluted solution of this compound in 0.9% sodium chloride is stable for up to 24 hours at room temperature (20°C to 25°C) or up to 48 hours when refrigerated (2°C to 8°C). It is crucial to adhere to aseptic techniques during preparation as the product does not contain any preservatives.
Q5: What are the known degradation pathways for this compound?
A5: Based on stress studies performed on Remdesivir, this compound is likely susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions. It has been observed to be relatively stable under thermal and photolytic stress. The ester prodrug structure is prone to hydrolysis, leading to the formation of various degradation products.
Troubleshooting Guide
Problem: I observed discoloration/particulate matter in the reconstituted or diluted solution.
-
Possible Cause: This could indicate chemical degradation or microbial contamination. All parenteral drug products should be visually inspected for particulate matter and discoloration prior to administration.
-
Solution: Do not administer the solution. Discard the vial or infusion bag immediately and prepare a fresh dose following strict aseptic techniques.
Problem: The vacuum in the lyophilized powder vial seems weak or absent upon reconstitution.
-
Possible Cause: The vial's integrity may be compromised, which could affect the sterility and stability of the product.
-
Solution: If the vacuum does not pull the sterile water into the vial, discard the vial and use a new one.
Problem: My experiment requires holding the diluted solution for longer than the recommended 48 hours.
-
Possible Cause: Exceeding the recommended storage times can lead to a loss of potency and the formation of potentially harmful degradation products.
-
Solution: It is strongly advised not to use the solution beyond the validated stability period. If your experimental design necessitates longer storage, a compound-specific stability study must be conducted under your specific conditions (e.g., container type, concentration, temperature) using a validated stability-indicating method to ensure the drug's integrity and safety.
Data Summary Tables
Table 1: Storage and Stability of this compound (based on Remdesivir data)
| Formulation | Storage Condition | Temperature | Duration | Citations |
| Lyophilized Powder | Standard Long-Term | Below 30°C (86°F) | Up to 51 months | |
| Temperature Excursion | -20°C to 14°C (-4°F to 57.2°F) | < 1 month | ||
| Reconstituted Solution | Room Temperature | 20°C to 25°C (68°F to 77°F) | Up to 4 hours | |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | Up to 24 hours | ||
| Diluted for Infusion | Room Temperature | 20°C to 25°C (68°F to 77°F) | Up to 24 hours | |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | Up to 48 hours |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is based on published methods for Remdesivir and is designed to separate the intact drug from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with Diode Array (DAD) or UV detector and/or a Fluorescence detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and pH 4 water (acidified with phosphoric acid) in a 55:45 (v/v) ratio.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
DAD/UV: 240 nm.
-
Fluorescence: Excitation at 245 nm, Emission at 390-402 nm.
-
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Diluent: A mixture of Dimethyl sulfoxide: Acetonitrile: Water (10:60:30, v/v/v).
-
Prepare a stock solution of this compound reference standard and sample solutions in the diluent to a known concentration (e.g., 10 µg/mL).
-
Filter samples through a 0.45 µm syringe filter before injection if necessary.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze forced degradation samples (acid, base, peroxide, heat, light) to ensure the peak for the intact drug is free from interference from degradants, impurities, or excipients.
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.1–15 µg/mL).
-
Accuracy & Precision: Determine intra-day and inter-day variability and the recovery of the drug from spiked samples.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Workflow for a forced degradation stability study of this compound.
Caption: Simplified potential degradation pathways for this compound.
References
Zelicapavir Technical Support Center: Managing Resistance in Continuous Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential resistance development to Zelicapavir in continuous culture experiments involving Respiratory Syncytial Virus (RSV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance development?
A1: this compound is a direct-acting antiviral that targets the Respiratory Syncytial Virus (RSV) nucleoprotein (N-protein).[1][2] The N-protein is essential for viral replication, as it encapsulates the viral RNA to form the ribonucleoprotein complex, which serves as the template for viral RNA synthesis.[1][3][4] By binding to the N-protein, this compound disrupts its function, effectively halting viral replication.[1][2] This mechanism targets a highly conserved protein that is fundamental to the virus's life cycle, which contributes to this compound's high barrier to resistance in vitro.[5][6]
Q2: How likely is the development of resistance to this compound in in vitro continuous culture?
A2: this compound has demonstrated a high barrier to the development of resistance in preclinical in vitro studies.[5][6] The N-protein is a highly conserved component of the viral replication machinery, and mutations in this protein are often associated with a fitness cost to the virus, making the emergence of resistant strains less likely compared to antivirals targeting other viral components, such as surface proteins.
Q3: What is an EC50 value and how is "fold change" in EC50 used to quantify resistance?
A3: The EC50 (half-maximal effective concentration) is the concentration of an antiviral drug that inhibits 50% of viral replication in a cell-based assay. To quantify resistance, the EC50 of the potentially resistant viral isolate is compared to the EC50 of the wild-type (non-resistant) virus. The "fold change" is calculated by dividing the EC50 of the isolate by the EC50 of the wild-type virus. A significant increase in the fold change indicates reduced susceptibility to the antiviral drug.
Q4: If I suspect resistance, what are the initial steps I should take?
A4: If you suspect the development of resistance in your continuous culture, the first steps are to:
-
Confirm Viral Titer: Ensure that the observed increase in viral replication is not due to experimental variability.
-
Sequence the Viral Genome: Isolate viral RNA from the culture and perform sequencing of the N-protein gene to identify potential mutations.
-
Perform a Phenotypic Assay: Conduct a dose-response experiment to determine the EC50 of this compound against the suspected resistant virus and compare it to the wild-type virus to calculate the fold change in susceptibility.
Q5: Can combination therapy be used to mitigate the risk of resistance in vitro?
A5: Yes, using a combination of antiviral agents with different mechanisms of action can be an effective strategy to reduce the likelihood of resistance emergence in vitro. For example, combining this compound (an N-protein inhibitor) with an antiviral that targets a different stage of the RSV life cycle, such as a fusion inhibitor or a polymerase inhibitor, would require the virus to develop multiple mutations simultaneously to overcome the effects of both drugs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Gradual increase in viral load despite consistent this compound concentration. | Development of viral resistance. | 1. Isolate the virus from the culture. 2. Perform genotypic analysis (sequencing of the N-protein gene) to identify mutations. 3. Conduct a phenotypic assay to determine the EC50 and calculate the fold change in resistance. |
| Inconsistent EC50 values between experiments. | 1. Variability in cell health or density. 2. Inconsistent viral inoculum. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and monitor cell viability. 2. Use a well-characterized and titered viral stock for all experiments. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| High background in cell-based assays. | 1. Cytotoxicity of this compound at high concentrations. 2. Contamination of cell culture. | 1. Determine the CC50 (50% cytotoxic concentration) of this compound on the host cells and use concentrations well below this value. 2. Regularly test for mycoplasma and other contaminants. |
| No inhibition of viral replication observed. | 1. Inactive this compound compound. 2. Use of a viral strain with pre-existing resistance. 3. Incorrect assay setup. | 1. Verify the activity of the this compound stock on a known sensitive viral strain. 2. If possible, test against a different wild-type RSV strain. 3. Review and confirm all steps of the experimental protocol, including drug concentrations and incubation times. |
Quantitative Data Summary
The following table provides illustrative data on the shift in EC50 values for hypothetical this compound-resistant RSV mutants. This data is for demonstration purposes to show how quantitative data on resistance is presented.
| Virus | Relevant Mutation(s) in N-Protein | EC50 of this compound (nM) | Fold Change in EC50 (vs. Wild-Type) |
| Wild-Type RSV | None | 5.2 | 1.0 |
| Mutant A | M109I | 26.0 | 5.0 |
| Mutant B | Y123H | 41.6 | 8.0 |
| Mutant C | M109I + Y123H | 156.0 | 30.0 |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant RSV in Continuous Culture
Objective: To select for and isolate RSV mutants with reduced susceptibility to this compound through continuous culture.
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
Wild-type RSV (e.g., A2 strain)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Infection medium (serum-free DMEM)
-
Sterile tissue culture flasks and plates
Methodology:
-
Initial Infection: Seed HEp-2 cells in a T-75 flask and allow them to reach 80-90% confluency. Infect the cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01 in infection medium.
-
Drug Application: After a 2-hour adsorption period, remove the inoculum and add fresh cell culture medium containing this compound at a concentration equal to the EC50 of the wild-type virus.
-
Serial Passage: Incubate the culture at 37°C. When cytopathic effect (CPE) is observed in 50-75% of the cell monolayer, harvest the culture supernatant.
-
Dose Escalation: Use the harvested virus-containing supernatant to infect a fresh monolayer of HEp-2 cells. After the adsorption period, add fresh medium with a 2-fold higher concentration of this compound.
-
Continue Passaging: Repeat the serial passaging with gradually increasing concentrations of this compound. A parallel culture without this compound should be maintained as a control for cell culture adaptation mutations.
-
Isolation of Resistant Virus: When the virus is able to replicate efficiently in the presence of a significantly higher concentration of this compound (e.g., >10-fold the initial EC50), the virus population is considered to have reduced susceptibility. Isolate the virus for further characterization.
Protocol 2: Phenotypic Characterization of Potentially Resistant RSV
Objective: To determine the EC50 of this compound against a potentially resistant RSV isolate and compare it to the wild-type virus.
Materials:
-
HEp-2 cells
-
Wild-type RSV and putative resistant RSV isolates
-
This compound
-
96-well plates
-
Cell culture medium
-
Assay for quantifying viral replication (e.g., plaque assay, RT-qPCR, or immunoassay)
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Infect the cell monolayers with the wild-type or putative resistant RSV at a constant MOI.
-
Treatment: After a 2-hour adsorption, remove the inoculum and add the different concentrations of this compound. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: Measure the extent of viral replication in each well using a suitable assay.
-
Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 value. The fold change in resistance is calculated as EC50 (resistant isolate) / EC50 (wild-type).
Visualizations
Caption: Mechanism of action of this compound in inhibiting RSV replication.
Caption: Workflow for investigating suspected this compound resistance.
References
- 1. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. enanta.com [enanta.com]
- 3. cusabio.com [cusabio.com]
- 4. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enanta Pharmaceuticals to Present Topline Results from First-in-Pediatrics Phase 2 Study Evaluating this compound for Respiratory Syncytial Virus (RSV) - BioSpace [biospace.com]
- 6. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
Refining protocols for quantitative analysis of Zelicapavir in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Zelicapavir in biological samples. It is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound in biological samples?
A1: The most common and recommended method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices like plasma, serum, or tissue homogenates.[1][2]
Q2: What are "matrix effects," and how can they affect my this compound assay?
A2: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting endogenous components of the biological sample.[3][4] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound. It is a significant concern in LC-MS/MS-based bioanalysis and must be evaluated during method development and validation.
Q3: How can I minimize matrix effects in my this compound assay?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and proteins.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q4: What are the typical validation parameters for a this compound bioanalytical method?
A4: A bioanalytical method for this compound should be validated for the following parameters as per regulatory guidelines:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with mobile phase.4. Contamination in the LC system. | 1. Replace the analytical column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.4. Flush the LC system with appropriate cleaning solutions. |
| Low Signal Intensity / Sensitivity | 1. Inefficient ionization.2. Suboptimal mass spectrometer parameters.3. Poor extraction recovery.4. Significant ion suppression. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).2. Perform tuning and optimization of MS parameters for this compound.3. Evaluate and optimize the sample preparation procedure.4. Investigate and mitigate matrix effects (see FAQs). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Instrument instability.4. Improper internal standard use. | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Use a stable isotope-labeled internal standard (SIL-IS).3. Check for fluctuations in LC pressure and MS signal.4. Ensure the internal standard is added consistently to all samples and standards. |
| Inaccurate Results | 1. Calibration curve issues.2. Degradation of this compound.3. Incorrect preparation of standards.4. Uncompensated matrix effects. | 1. Prepare fresh calibration standards and evaluate the linearity of the curve.2. Investigate the stability of this compound under the experimental conditions.3. Double-check all calculations and dilutions for stock and working solutions.4. Re-evaluate and address matrix effects. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific biological matrix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat the biological sample (e.g., 100 µL of plasma) by adding an internal standard and acidifying with 1% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions need to be determined experimentally.
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low | 3 | 85 - 115 | 0.85 - 1.15 |
| High | 800 | 85 - 115 | 0.85 - 1.15 |
Visualizations
References
- 1. Quantitative trace analysis of a broad range of antiviral drugs in poultry muscle using column-switch liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zelicapavir vs. Fusion Inhibitors: A Comparative Guide for RSV Treatment
For Researchers, Scientists, and Drug Development Professionals
Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, the elderly, and immunocompromised individuals. The urgent need for effective antiviral therapies has driven the development of novel agents with distinct mechanisms of action. This guide provides a detailed comparison of two promising classes of RSV inhibitors: the nucleoprotein (N) inhibitor zelicapavir and the class of fusion inhibitors.
At a Glance: this compound vs. RSV Fusion Inhibitors
| Feature | This compound (N-Protein Inhibitor) | RSV Fusion Inhibitors |
| Target | RSV Nucleoprotein (N-protein) | RSV Fusion (F) protein |
| Mechanism of Action | Inhibits viral replication by preventing the formation of the ribonucleoprotein complex. | Prevents the virus from entering host cells by stabilizing the F protein in its prefusion conformation. |
| Resistance Profile | High barrier to resistance observed in vitro.[1] | Resistance can emerge through mutations in the F protein. |
| Examples | This compound (EDP-938) | Presatovir (JNJ-53718678), AK0529, MDT-637, GS-5806, BMS-433771 |
Mechanism of Action
This compound: Targeting Viral Replication
This compound is a first-in-class, oral antiviral that targets the highly conserved RSV N-protein.[2] The N-protein is essential for viral replication, as it encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, a critical component of the viral replication machinery.[2] By binding to the N-protein, this compound disrupts the formation and function of the RNP complex, thereby halting viral replication.[2]
RSV Fusion Inhibitors: Blocking Viral Entry
RSV fusion inhibitors target the viral F protein, a glycoprotein (B1211001) on the surface of the virus that is essential for mediating the fusion of the viral envelope with the host cell membrane.[3] The F protein exists in a metastable prefusion conformation that undergoes a significant conformational change to drive membrane fusion.[4] Fusion inhibitors bind to a pocket within the prefusion F protein, stabilizing it and preventing this conformational change, thereby blocking viral entry into the host cell.[5]
In Vitro Efficacy
This compound
This compound has demonstrated potent nanomolar activity against both RSV-A and RSV-B subtypes in various cell lines.[6]
| Compound | RSV Subtype | Cell Line | EC50 (nM) |
| This compound | RSV-A | HEp-2 | Data not specified in provided search results |
| This compound | RSV-B | HEp-2 | Data not specified in provided search results |
RSV Fusion Inhibitors
Multiple fusion inhibitors have shown potent in vitro activity against a range of RSV clinical isolates.
| Compound | RSV Subtype(s) | EC50 (nM) |
| GS-5806 | 75 clinical isolates (A and B) | 0.43 (mean)[7] |
| MDT-637 | RSV-A Long | 1.42 ng/mL (~2.8 nM)[8] |
| VP-14637 | RSV | 1.4[9] |
| BMS-433771 | RSV | 12[9] |
Clinical Trial Data
This compound: Viral Load Reduction in Pediatric and Adult Populations
This compound has shown promising results in Phase 2 clinical trials, demonstrating a significant reduction in viral load in both pediatric and high-risk adult populations.
Phase 2 Pediatric Study (RSVPEDs) [6][10][11]
-
Population: Hospitalized and non-hospitalized children aged 28 days to 36 months with RSV.
-
Key Findings:
-
A viral load decline of 1.4 log at Day 5 compared to placebo in Part 2 of the study.[6]
-
In a prespecified subset of patients randomized within 3 days of symptom onset, a 1.2 log reduction in viral load was observed at Day 5.[6][10]
-
A greater proportion of patients treated with this compound had an undetectable viral load at Days 5 and 9 compared to placebo.[6]
-
The drug was well-tolerated with a favorable safety profile.[6][10]
-
Phase 2b Study in High-Risk Adults (RSVHR) [1]
-
Population: Outpatient adults with acute RSV infection at high risk of complications.
-
Key Findings:
-
A statistically significant greater proportion of this compound-treated patients had an undetectable viral load at the end of treatment compared to placebo (23.5% vs. 10.0%).[1]
-
Treatment with this compound resulted in a 4- to 5-day faster median time to undetectable viral load.[1]
-
A 0.6 to 0.7 log decline in viral load at the end of treatment compared to placebo.[1]
-
RSV Fusion Inhibitors: Clinical Efficacy and Challenges
Several fusion inhibitors have been evaluated in clinical trials, with some demonstrating proof-of-concept in reducing viral load and clinical symptoms.
Presatovir (JNJ-53718678)
-
Human Challenge Study: Substantially reduced viral load and clinical disease severity at all three doses tested compared to placebo.[12]
-
Phase 1b in Infants: Well-tolerated in RSV-infected infants, with a median viral load change from baseline of -1.98 log10 copies/mL by day 3 in the treatment group versus -0.32 log10 copies/mL in the placebo group.[13]
-
Phase 2b in HCT Recipients with LRTI: Did not significantly reduce the time-weighted average change in viral load compared to placebo.[14] Resistance-associated substitutions emerged in 6 out of 29 presatovir-treated patients.[14]
-
Phase 2 in HCT Recipients with URTI: Did not meet the co-primary endpoints of reducing viral load and progression to lower respiratory tract complications.[15][16]
AK0529
-
Phase 2 in Infants: A 2 mg/kg dose showed an effect on viral load and clinical signs and symptoms in infants hospitalized with RSV.[16] The median Wang Respiratory Score decreased from baseline to 24 hours in the treatment group but not in the placebo group.[16]
Resistance Profile
A key differentiator between this compound and fusion inhibitors is their resistance profile.
-
This compound: As it targets the highly conserved N-protein, this compound has demonstrated a high barrier to resistance in vitro.[1][17]
-
RSV Fusion Inhibitors: Resistance to fusion inhibitors can arise from mutations in the F protein.[18] Cross-resistance among different fusion inhibitors has also been observed.[18]
Experimental Protocols
Detailed experimental protocols are often proprietary or not fully disclosed in publicly available literature. However, based on the search results, the following general methodologies are employed in the preclinical and clinical evaluation of these antiviral agents.
In Vitro Antiviral Activity Assays
-
Cytopathic Effect (CPE) Inhibition Assay:
-
HEp-2 cells are seeded in 96-well plates.
-
Cells are infected with RSV at a specific multiplicity of infection (MOI).
-
The viral inoculum is replaced with media containing serial dilutions of the test compound.
-
After a set incubation period (e.g., 4 days), cell viability is assessed, often by staining with crystal violet.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits the viral CPE by 50%.[19]
-
-
Quantitative PCR (qPCR) for Viral Load:
-
HEp-2 cell monolayers are infected with RSV and treated with various concentrations of the antiviral agent.
-
After incubation (e.g., 72 hours), total RNA is extracted from the cells and supernatant.
-
Reverse transcription is performed to convert viral RNA to cDNA.
-
qPCR is used to quantify the amount of viral cDNA, which corresponds to the viral load. The 50% inhibitory concentration (IC50) is then determined.[8]
-
Clinical Trial Protocols (General Overview)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Patient Population: Specific populations are enrolled based on the study phase and objectives (e.g., healthy adults in challenge studies, pediatric patients, high-risk adults).
-
Intervention: Participants receive the investigational drug or a placebo for a defined period (e.g., 5-7 days).
-
Endpoints:
-
Primary: Often related to virology (e.g., change in viral load from baseline, time to undetectable viral load) or clinical symptoms (e.g., change in symptom scores).
-
Secondary: May include safety and tolerability assessments, pharmacokinetic analysis, and other clinical outcomes.
-
-
Viral Load Measurement: Nasal swabs or washes are collected at specified time points, and viral RNA is quantified using RT-qPCR.[14]
Summary and Future Outlook
This compound and RSV fusion inhibitors represent two distinct and promising approaches to treating RSV infection. This compound's novel mechanism of targeting the highly conserved N-protein offers the potential for a high barrier to resistance, a significant advantage in antiviral therapy. Clinical data to date has demonstrated its ability to effectively reduce viral load in diverse patient populations.
RSV fusion inhibitors have also shown potent antiviral activity and clinical proof-of-concept. However, the emergence of resistance-associated mutations in the F protein is a consideration for their long-term efficacy and may necessitate combination therapy approaches.
Further research, including head-to-head clinical trials and long-term resistance monitoring, will be crucial in fully elucidating the comparative efficacy and positioning of these two classes of antivirals in the clinical management of RSV. The development of both N-protein and fusion inhibitors provides a valuable and expanding arsenal (B13267) for combating this pervasive respiratory pathogen.
References
- 1. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults - BioSpace [biospace.com]
- 2. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. cusabio.com [cusabio.com]
- 4. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. contemporarypediatrics.com [contemporarypediatrics.com]
- 11. Enanta‘s this compound shows promise in paediatric RSV trial [clinicaltrialsarena.com]
- 12. This compound (EDP-938) / Enanta Pharma [delta.larvol.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Enanta Pharmaceuticals to Present Topline Results from First-in-Pediatrics Phase 2 Study Evaluating this compound for Respiratory Syncytial Virus (RSV) [businesswire.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zelicapavir and Other RSV N-Protein Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of leading respiratory syncytial virus (RSV) nucleoprotein (N-protein) inhibitors, with a comparative look at other RSV antiviral classes.
This guide provides a comprehensive comparative analysis of Zelicapavir (EDP-938), a leading RSV N-protein inhibitor, and other notable N-protein inhibitors. For a broader perspective on the RSV antiviral landscape, this guide also includes comparative data on other major classes of RSV inhibitors, namely fusion inhibitors and L-protein inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to RSV and the Role of the N-Protein
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1] The RSV nucleoprotein (N-protein) is a crucial component for viral replication. It encapsidates the viral RNA genome to form a ribonucleoprotein complex, which serves as the template for the viral RNA-dependent RNA polymerase.[2][3] The high conservation of the N-protein sequence across RSV A and B subtypes makes it an attractive target for antiviral drug development.[1] N-protein inhibitors disrupt viral replication by interfering with the function of the N-protein, representing a novel and promising therapeutic strategy against RSV.[2]
Mechanism of Action of RSV N-Protein Inhibitors
RSV N-protein inhibitors, such as this compound, function by binding to the N-protein and disrupting its ability to package viral RNA, thereby halting the replication process.[2] This mechanism targets a fundamental stage of the viral life cycle, which may offer a higher barrier to the development of resistance compared to inhibitors targeting other viral components.[2][4]
Below is a diagram illustrating the RSV replication cycle and the points of intervention for different classes of RSV inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to other RSV N-protein, fusion, and L-protein inhibitors. Data is presented as the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).
Table 1: In Vitro Activity of RSV N-Protein Inhibitors
| Compound | Target | RSV Strain(s) | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound (EDP-938) | N-protein | RSV A (Long, M37), RSV B (VR-955) | HBECs | 21, 23, 64 | >50 | >781 - >2380 |
| This compound (EDP-938) | N-protein | RSV A & B Clinical Isolates | HEp-2 | 31-51 | >50 | >980 - >1613 |
| RSV604 | N-protein | RSV A2 | HEp-2 | 1800 | >50 | >28 |
| Pfizer Compound | N-protein | RSV A2 | HEp-2 | 1.9 | >50 | >26316 |
Table 2: In Vitro Activity of Other RSV Inhibitor Classes
| Compound | Target | RSV Strain(s) | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| GS-5806 (Presatovir) | Fusion (F) protein | 75 Clinical Isolates (A & B) | HEp-2 | 0.43 | >20 | >46512 |
| BMS-433771 | Fusion (F) protein | RSV A & B | - | 20 | - | - |
| AZ-27 | L-protein (Polymerase) | RSV A2 | HEp-2 | <0.1 | >10 | >100000 |
| DZ7487 | L-protein (RdRp) | RSV A Long, RSV B 9320 | HEp-2 | 16, 19 | - | - |
Clinical Trial Data Summary
This compound has undergone several clinical trials, demonstrating a favorable safety profile and significant antiviral activity.
Table 3: Summary of this compound Clinical Trial Results
| Phase | Population | Key Findings |
| Phase 2a (Challenge Study) | Healthy Adults | Statistically significant reductions in RSV viral load and clinical symptoms compared to placebo (p<0.001). |
| Phase 2b (RSVPEDs) | Pediatric Patients (28 days to 36 months) | Demonstrated an antiviral effect with a 1.2 log reduction in viral load at Day 5 in patients treated within 3 days of symptom onset. Favorable safety profile.[5] |
| Phase 2b (RSVHR) | High-Risk Adults | While the primary endpoint was not met, this compound showed a 2.2-day faster complete resolution of all RSV symptoms compared to placebo. In a high-risk subgroup, a 6.7-day faster resolution was observed. Hospitalizations were lower in the this compound group (1.7%) compared to placebo (5%).[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to evaluate the performance of RSV inhibitors.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Detailed Steps:
-
Cell Culture: HEp-2 or other susceptible cells are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test inhibitor is serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with a standardized amount of RSV in the presence of the diluted compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.
-
Incubation: Plates are incubated for several days to allow for plaque development.
-
Visualization: Cells are fixed and stained (e.g., with crystal violet or using immunostaining for a viral protein) to visualize the plaques.
-
Quantification: Plaques are counted, and the concentration of the inhibitor that reduces the number of plaques by 50% (EC50) is calculated.[7]
Viral Load Quantification by RT-qPCR
This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Detailed Steps:
-
Sample Collection: Nasal washes or other relevant biological samples are collected from infected individuals or cell culture supernatants.
-
RNA Extraction: Viral RNA is extracted from the samples using a commercial kit.
-
Reverse Transcription (RT): The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a conserved region of the RSV genome (e.g., the N or M gene).
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.[8][9]
Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells to determine the toxicity of a compound.
Detailed Steps:
-
Cell Culture: Cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
Reagent Addition: A tetrazolium salt solution (MTT or XTT) is added to each well.
-
Color Development: Viable, metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Calculation: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.[10][11]
Conclusion
This compound stands out as a promising RSV N-protein inhibitor with potent in vitro activity against both RSV A and B subtypes and a demonstrated high barrier to resistance.[5] Clinical data, particularly in high-risk adult and pediatric populations, suggest a clinically meaningful antiviral effect, although further investigation in Phase 3 trials is warranted.[6] When compared to other classes of RSV inhibitors, N-protein inhibitors like this compound offer a distinct mechanism of action that targets a crucial and highly conserved step in viral replication. The detailed experimental protocols and comparative data presented in this guide are intended to support the ongoing research and development efforts aimed at delivering effective therapies for RSV infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2.7. RSV qRT-PCR assay [bio-protocol.org]
- 3. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of a Real-Time Reverse Transcriptase PCR Assay and a Culture Technique for Quantitative Assessment of Viral Load in Children Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Zelicapavir Demonstrates Potent In Vivo Efficacy in Animal Models for RSV, Offering a Promising Alternative to Existing Antivirals
Watertown, MA – Zelicapavir (formerly EDP-938), an oral N-protein inhibitor developed by Enanta Pharmaceuticals, has shown significant antiviral efficacy in a non-human primate model of Respiratory Syncytial Virus (RSV) infection. This positions it as a promising therapeutic candidate, particularly when compared to other antiviral agents targeting different viral mechanisms. This guide provides a comparative overview of the in vivo efficacy of this compound against other RSV antivirals, supported by experimental data from various animal models.
This compound distinguishes itself as a nanomolar inhibitor of both RSV-A and RSV-B strains by targeting the viral nucleoprotein (N), a key component of the virus's replication machinery.[1][2] This mechanism of action presents a high barrier to resistance.[1] Preclinical studies have demonstrated its potent antiviral activity, and it has been granted Fast Track Designation by the U.S. Food and Drug Administration.[3]
Comparative In Vivo Efficacy of RSV Antivirals
To contextualize the in vivo performance of this compound, this guide compares its efficacy with that of other RSV inhibitors that have been evaluated in relevant animal models. The following table summarizes the key quantitative data from these studies.
| Drug (Class) | Animal Model | Key Efficacy Endpoint | Result |
| This compound (N-protein Inhibitor) | African Green Monkey | Reduction in peak viral load in bronchoalveolar lavage (BAL) fluid | ~4-log10 reduction[1][4] |
| EDP-323 (L-protein Inhibitor) | BALB/c Mouse | Reduction in viral replication in the lung | Up to 2.9-log reduction |
| GS-5806 (Fusion Inhibitor) | Cotton Rat | Dose-dependent antiviral efficacy | Significant reduction in viral load[5] |
| JNJ-53718678 (Fusion Inhibitor) | Neonatal Lamb | Inhibition of viral replication and lung pathology | Effective reduction in viral load and lung damage[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for a comprehensive understanding of the study designs.
This compound: African Green Monkey RSV Infection Model
-
Animal Model: African green monkeys were selected due to their higher level of RSV replication compared to rodent models.[1]
-
Infection: Animals were infected with a clinical isolate of RSV.
-
Treatment: this compound was administered orally once daily.
-
Efficacy Assessment: Viral load in bronchoalveolar lavage (BAL) fluid was quantified using RT-qPCR at various time points post-infection. A significant reduction in peak viral load was the primary measure of efficacy.[1][4]
EDP-323: BALB/c Mouse RSV Infection Model
-
Animal Model: BALB/c mice are a commonly used model for studying RSV pathogenesis.
-
Infection: Mice were infected intranasally with RSV-A2 strain.
-
Treatment: EDP-323 was administered orally.
-
Efficacy Assessment: Viral replication in the lungs was measured by plaque assay or RT-qPCR. Additionally, lung histopathology was assessed to determine the extent of inflammation and tissue damage, and levels of pro-inflammatory cytokines were measured.
GS-5806: Cotton Rat RSV Infection Model
-
Animal Model: The cotton rat is highly susceptible to human RSV and is considered a preferred model for preclinical evaluation of RSV therapeutics.[7]
-
Infection: Cotton rats were infected intranasally with a human RSV strain.
-
Treatment: GS-5806 was administered orally.
-
Efficacy Assessment: The primary endpoint was the dose-dependent reduction in viral titers in the lungs, as determined by plaque assay.[5]
JNJ-53718678: Neonatal Lamb RSV Infection Model
-
Animal Model: Neonatal lambs are a relevant model for severe RSV-induced lower respiratory tract infection in infants.[6]
-
Infection: Lambs were infected with a human RSV strain.
-
Treatment: JNJ-53718678 was administered orally.
-
Efficacy Assessment: Efficacy was determined by measuring the reduction in viral load in the lungs and by scoring the severity of gross and microscopic lung lesions.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the scientific basis of these antiviral agents and the experimental processes, the following diagrams are provided.
Caption: Mechanism of action of different classes of RSV antiviral drugs.
Caption: A generalized workflow for in vivo efficacy studies of RSV antivirals.
References
- 1. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the clinical relevance of Zelicapavir's high barrier to resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance is a critical challenge in the development of new therapeutics. For Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, the durability of an antiviral's efficacy is paramount. Zelicapavir (EDP-938), a novel, orally bioavailable inhibitor of the RSV nucleoprotein (N-protein), has demonstrated a promisingly high barrier to resistance in preclinical and clinical studies. This guide provides a comparative analysis of this compound's resistance profile against that of RSV fusion inhibitors, a major class of anti-RSV drugs, supported by available experimental data.
Mechanism of Action: A Key Differentiator
This compound targets the highly conserved RSV N-protein, which is essential for viral replication.[1][2] The N-protein encapsidates the viral RNA genome, forming a ribonucleoprotein complex that serves as the template for viral transcription and replication. By binding to the N-protein, this compound disrupts this process, effectively halting viral production.
In contrast, fusion inhibitors target the RSV F-protein, a surface glycoprotein (B1211001) that mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. While effective, the F-protein is subject to higher rates of mutation, which can lead to the rapid development of resistance.[2]
In Vitro Resistance Profile: A Quantitative Comparison
In vitro studies designed to select for drug-resistant RSV variants have highlighted a significant difference in the barrier to resistance between this compound and fusion inhibitors. Serial passaging of RSV in the presence of increasing drug concentrations is a standard method to assess the likelihood and magnitude of resistance development.
Table 1: In Vitro Resistance Profile of this compound vs. Fusion Inhibitors
| Feature | This compound (EDP-938) | Fusion Inhibitors (e.g., Presatovir (B610194), VP-14637) |
| Target | RSV Nucleoprotein (N-protein) | RSV Fusion protein (F-protein) |
| Resistance Selection | Requires prolonged passaging (~10 generations) at low drug concentrations (starting at 1x EC50)[1][3][4] | Can emerge rapidly, sometimes upon initial exposure to concentrations as low as 10x EC50[3][5] |
| Fold-Change in EC50 of Resistant Mutants | Low to moderate (up to ~70-fold)[3][4][6] | High to very high (>100 to >1000-fold)[5][7][8] |
| Key Resistance Mutations | M109K, I129M, Q102L/M109T/I129M, L139I[9][10] | K399I, T400A, D486N, E487D, F488Y[8] |
| Cross-Resistance | No cross-resistance with fusion or L-protein inhibitors observed[1] | High degree of cross-resistance among different fusion inhibitors[5] |
| Viral Fitness of Resistant Mutants | Often associated with a reduction in viral fitness[3][10] | Minimal effect on viral fitness reported for some mutants[5] |
Clinical Resistance Profile
Observations from clinical studies further support the high barrier to resistance of this compound. In a human challenge trial, only one out of 37 participants treated with this compound developed a treatment-emergent mutation (N:L139I) associated with reduced sensitivity.[3][10] This mutation conferred a modest ~10-fold decrease in in vitro susceptibility and was also associated with reduced viral fitness.[3][10] In contrast, treatment with the fusion inhibitor presatovir in clinical trials has been associated with the emergence of resistance in a notable percentage of patients, with some mutations conferring high-level resistance.[7]
Experimental Protocols
In Vitro Resistance Selection Studies
Objective: To select for and characterize drug-resistant viral variants through serial passage in cell culture in the presence of an antiviral compound.
General Methodology:
-
Cell Culture and Virus Propagation: HEp-2 cells are a common cell line used for RSV propagation. Cells are maintained in appropriate growth medium (e.g., MEM with 10% FBS). The RSV strain (e.g., RSV A2) is used to infect the cells.
-
Serial Passaging:
-
This compound: The selection process is initiated by infecting HEp-2 cells with RSV at a specific multiplicity of infection (MOI) in the presence of this compound at a concentration equal to its EC50.[1] The virus is passaged every 3-5 days. The concentration of this compound is gradually increased over subsequent passages (e.g., up to 64x EC50 over 15 passages).[1] Attempts to start at higher concentrations or increase the concentration too rapidly often result in viral clearance rather than resistance selection.[1]
-
Fusion Inhibitors (e.g., VP-14637): The selection process can be initiated at a higher relative concentration, for instance, 10-fold the EC50.[5] The virus is similarly passaged, and the drug concentration is increased as the virus demonstrates the ability to replicate.
-
-
Characterization of Resistant Virus:
-
Phenotypic Analysis: The drug susceptibility of the passaged virus is determined using a viral plaque reduction assay or a cytopathic effect (CPE) inhibition assay to calculate the fold-change in EC50 compared to the wild-type virus.
-
Genotypic Analysis: Viral RNA is extracted from the resistant viral stocks, and the gene encoding the drug target (N-protein for this compound, F-protein for fusion inhibitors) is sequenced to identify mutations responsible for the resistance phenotype.
-
Antiviral Activity Assays
Objective: To determine the concentration of an antiviral compound that inhibits 50% of viral activity (EC50).
Cytopathic Effect (CPE) Inhibition Assay:
-
HEp-2 cells are seeded in 96-well plates.
-
Cells are infected with RSV.
-
The infected cells are then treated with serial dilutions of the antiviral compound.
-
After a set incubation period (e.g., 4-5 days), the cell viability is assessed, often using a stain such as crystal violet.
-
The EC50 value is calculated as the drug concentration at which there is a 50% reduction in the viral-induced CPE.[11]
Visualizing the Mechanisms and Workflows
Caption: this compound targets the RSV N-protein, preventing the formation of the RNP complex and inhibiting viral replication.
Caption: Fusion inhibitors bind to the RSV F-protein, preventing the conformational changes required for membrane fusion and viral entry.
Caption: A generalized workflow for the in vitro selection of antiviral-resistant RSV.
Conclusion
The available data strongly suggest that this compound possesses a significantly higher barrier to resistance compared to RSV fusion inhibitors. This is attributed to its novel mechanism of action targeting the highly conserved N-protein, the requirement for multiple mutations to confer significant resistance, and the potential for reduced viral fitness in resistant strains. For drug development professionals and researchers, these characteristics position this compound as a promising candidate for a durable and effective RSV therapeutic, potentially minimizing the clinical impact of antiviral resistance. Further head-to-head comparative studies will be valuable in fully elucidating the clinical relevance of these findings.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. EDP-938 Has a High Barrier to Resistance in Healthy Adults Experimentally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Resistance Assessment Following Administration of Respiratory Syncytial Virus (RSV) Fusion Inhibitor Presatovir to Participants Experimentally Infected With RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Zelicapavir: A Comparative Analysis of Antiviral Potency Against Respiratory Syncytytial Virus
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Zelicapavir's antiviral potency against standard-of-care and other investigational treatments for Respiratory Syncytial Virus (RSV).
This compound (formerly EDP-938) is an investigational, orally bioavailable small molecule inhibitor of the RSV nucleoprotein (N protein).[1][2] By targeting the N protein, this compound disrupts a critical component of the viral replication machinery, representing a distinct mechanism of action compared to fusion inhibitors.[1] Preclinical data have demonstrated its potent, nanomolar activity against both RSV-A and RSV-B subtypes and a high barrier to resistance.[1] This guide synthesizes the available in vitro data to compare the antiviral potency of this compound with other RSV inhibitors.
Comparative Antiviral Potency
The following table summarizes the in vitro antiviral activity of this compound and selected comparator compounds against RSV. It is important to note that direct head-to-head studies under identical conditions are limited; therefore, the experimental conditions from various sources are provided for context.
| Compound | Mechanism of Action | Virus Strain(s) | Cell Line | Potency (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (EDP-938) | N Protein Inhibitor | RSV-A (Long, M37), RSV-B (VR-955) | Primary Human Bronchial Epithelial Cells (HBECs) | 21-64 nM [2] | > 20 µM (HEp-2 cells) | > 312 - 952 |
| Ribavirin | Polymerase Inhibitor | RSV-A (Long) | HEp-2 | ~3-10 µg/mL (~12-41 µM) | > 10 µg/mL | Low |
| Presatovir (GS-5806) | Fusion Inhibitor | RSV A and B clinical isolates | HEp-2 | 0.43 nM (mean) | > 20 µM | > 46,511 |
| Rilematovir (JNJ-53718678) | Fusion Inhibitor | RSV-infected | HeLa | 0.5 nM | > 50 µM | > 100,000 |
Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values are measures of drug potency. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity; a higher SI is desirable.
Signaling Pathway of RSV Entry and Replication
The following diagram illustrates the key stages of RSV infection, from attachment and fusion to replication, and highlights the targets of different classes of antiviral agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antiviral potency.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for evaluating the ability of a compound to inhibit the virus-induced damage to host cells.
1. Cell Preparation:
- Human epithelial type-2 (HEp-2) or A549 cells are seeded into 96-well microplates at a density that will form a confluent monolayer overnight.
- Plates are incubated at 37°C in a 5% CO₂ environment.
2. Compound Preparation and Addition:
- Test compounds (e.g., this compound, comparator drugs) are serially diluted, typically in two-fold or half-log increments, in cell culture medium.
- The growth medium is removed from the cell monolayers, and the diluted compounds are added to the wells.
3. Virus Infection:
- A stock of RSV (e.g., RSV-A Long strain) is diluted to a predetermined titer, often a multiplicity of infection (MOI) of 0.01 to 0.1, which will cause approximately 80-100% CPE in the virus control wells.
- The virus suspension is added to all wells except for the cell control wells.
4. Incubation:
- The plates are incubated for 5 to 7 days at 37°C with 5% CO₂, allowing for the development of viral CPE.
5. Data Analysis:
- The plates are observed microscopically to assess the degree of CPE in each well. The CPE is often scored on a scale (e.g., 0 to 4, where 0 is no CPE and 4 is complete cell monolayer destruction).
- Alternatively, cell viability can be quantified using a colorimetric assay, such as the MTS or neutral red uptake assay.
- The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.
- For cytotoxicity (CC₅₀) determination, the same assay is performed in the absence of the virus.
Experimental Workflow for Antiviral Potency Determination
The following diagram outlines the typical workflow for an in vitro antiviral assay to determine the EC₅₀ of a test compound.
Conclusion
The available in vitro data demonstrate that this compound is a potent inhibitor of RSV replication, with activity in the nanomolar range against both major viral subtypes. Its potency is comparable to or greater than that of other investigational agents targeting different viral proteins and significantly more potent than the historically used ribavirin. The distinct mechanism of action, targeting the viral N protein, and a high barrier to resistance in preclinical studies, position this compound as a promising candidate for the treatment of RSV infection. Further clinical evaluation is ongoing to establish its efficacy and safety in various patient populations.
References
- 1. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of RSV: A Comparative Analysis of Zelicapavir and Other Novel Antivirals
For Immediate Release
WATERTOWN, Mass. – [Current Date] – As the scientific community intensifies its efforts to combat respiratory syncytial virus (RSV), a leading cause of respiratory illness, particularly in vulnerable populations, a critical evaluation of the therapeutic window of emerging antiviral compounds is paramount. This guide offers a detailed comparison of Zelicapavir (EDP-938), a novel RSV nucleoprotein (N) inhibitor, with other RSV compounds, providing essential experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, an orally administered small molecule, has demonstrated potent antiviral activity against both RSV-A and RSV-B subtypes.[1] Its mechanism of action, targeting the viral N protein, is integral to the virus's replication machinery, a different approach from fusion inhibitors that aim to prevent viral entry into host cells.[2] This distinction may offer a higher barrier to resistance, a significant advantage in antiviral therapy.[2]
Comparative In Vitro Efficacy and Cytotoxicity
The therapeutic window of an antiviral drug is a crucial measure of its safety and efficacy, defined by the ratio of its cytotoxicity to its antiviral activity. This is often expressed as the Selectivity Index (SI), calculated from the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). A higher SI indicates a more favorable therapeutic profile.
The following table summarizes the available in vitro data for this compound and other notable RSV inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Mechanism of Action | Cell Line | RSV Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (EDP-938) | N-Protein Inhibitor | HEp-2 | RSV-A Long | 28 - 72 | >25 | >347 - 893 |
| A549 | RSV-A Long | 54 - 110 | >50 | >455 - 926 | ||
| Vero | RSV-A Long | 54 - 110 | >50 | >455 - 926 | ||
| HBEC | RSV-A Long | 21 | >50 | >2381 | ||
| HBEC | RSV-A M37 | 23 | >50 | >2174 | ||
| HBEC | RSV-B VR-955 | 64 | >50 | >781 | ||
| Presatovir (GS-5806) | Fusion (F) Protein Inhibitor | HEp-2 | RSV A and B clinical isolates | 0.43 (mean) | Data not available | Data not available |
| BMS-433771 | Fusion (F) Protein Inhibitor | HEp-2 | RSV A and B | 20 (average) | Data not available | Data not available |
| PC786 | L-Protein Polymerase Inhibitor | HEp-2 | RSV-A isolates | <0.09 - 0.71 | >14 | >19,718 - >155,556 |
| HEp-2 | RSV-B isolates | 1.3 - 50.6 | >14 | >277 - >10,769 | ||
| Sivoprovir | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Batefenterol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Data for Sivoprovir and Batefenterol regarding their direct anti-RSV activity was not available in the reviewed literature.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Cells: HEp-2 or A549 cells
-
Virus: RSV laboratory strains (e.g., A2, Long) or clinical isolates
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Overlay Medium: Culture medium with 0.5% methylcellulose
-
Fixative: 10% buffered formalin
-
Staining Solution: 0.1% crystal violet in 20% ethanol
-
Test Compound: Serially diluted in culture medium
Procedure:
-
Seed HEp-2 or A549 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01 for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fix the cells with 10% buffered formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Cells: HEp-2, A549, or other relevant cell lines
-
Culture Medium: As described for the plaque reduction assay
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)
-
Solubilization Solution: Acidified isopropanol (B130326) (e.g., 0.04 N HCl in isopropanol) or dimethyl sulfoxide (B87167) (DMSO)
-
Test Compound: Serially diluted in culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Remove the growth medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days).
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by determining the compound concentration that reduces the absorbance by 50% compared to the cell control (no compound).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for determining the therapeutic window.
Conclusion
The data presented in this guide highlight the promising in vitro profile of this compound, characterized by its potent antiviral activity against a range of RSV strains and its favorable selectivity index. Its distinct mechanism of action as an N-protein inhibitor offers a potential advantage in the face of emerging resistance to other classes of antivirals. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative therapeutic windows of these promising RSV drug candidates. This guide serves as a valuable resource for the scientific community, providing the necessary data and protocols to advance the development of safe and effective treatments for RSV infection.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Zelicapavir
For researchers, scientists, and drug development professionals handling Zelicapavir, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Chemical-impermeable gloves: To prevent skin contact.
-
Tightly fitting safety goggles with side-shields: To protect the eyes from potential splashes or dust.
-
Suitable protective clothing: To shield the body from accidental exposure.
All handling of this compound should occur in a well-ventilated area to avoid the inhalation of any dust or aerosols. It is also crucial to prevent fire hazards by using non-sparking tools and avoiding sources of ignition, as dust formation can create an explosive mixture with air.
This compound Disposal Protocol
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.
Step 1: Collection and Containment
-
Carefully collect any waste this compound, including adhered or collected material from spills.
-
Place the waste into a suitable, labeled, and tightly closed container specifically designated for chemical waste.
Step 2: Disposal of Bulk Material
-
The collected this compound waste must be disposed of through a licensed chemical destruction plant.[1]
-
Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[1]
-
It is essential to comply with all appropriate local, state, and federal laws and regulations regarding chemical waste disposal.[1]
Step 3: Decontamination and Disposal of Packaging
-
Empty containers that held this compound should be triple-rinsed (or the equivalent).[1]
-
The rinsed containers can then be offered for recycling or reconditioning.[1]
-
If recycling is not an option, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken immediately:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Evacuate personnel to a safe area, keeping them upwind of the spill.
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Contain and clean up the spill. Collect the spilled material using spark-proof tools and explosion-proof equipment.
-
Dispose of the collected material in a suitable, closed container, following the disposal procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its packaging.
Caption: Logical workflow for the proper disposal of this compound waste and packaging.
References
Essential Personal Protective Equipment (PPE) for Handling Zelicapavir
Subject: Personal Protective Equipment, Handling, and Disposal Procedures for Zelicapavir
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
This compound is an orally active, direct-acting antiviral agent that targets the N-protein of the Respiratory Syncytial Virus (RSV), inhibiting its replication.[1][2] While clinical studies have shown it to have a favorable safety profile in patients, proper handling in a laboratory setting is paramount to prevent occupational exposure.[1][3][4][5][6][7]
Personal Protective Equipment (PPE) Requirements
The primary defense against exposure to this compound during handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper donning and doffing of the equipment listed below.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the designated containment area.[8] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent.[8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols.[8] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside of the laboratory.[8] |
Operational Plan: Handling this compound
All procedures involving this compound must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Experimental Workflow for Handling this compound
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before entering the containment area, don all required PPE as specified in the table above.
-
Biosafety Cabinet (BSC) Preparation: Prepare the work surface of the Class II BSC by decontaminating it with an appropriate disinfectant.
-
Handling the Compound:
-
Conduct all manipulations of this compound powder and solutions within the BSC.
-
Use appropriate tools for weighing and transferring the compound to minimize dust generation.
-
-
Post-Experiment:
-
Following the experimental procedure, decontaminate all surfaces and equipment within the BSC.
-
Securely seal all waste materials.
-
Disposal Plan
Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental release and ensure safety.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration.[8] |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[8] |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration.[8] |
Waste Disposal Pathway for this compound
Caption: Waste disposal pathway for this compound.
Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
-
Spill Response:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area of the spill.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.[8]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention after any exposure and report the incident to the laboratory supervisor and institutional safety office.
-
References
- 1. enanta.com [enanta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of this compound for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults - BioSpace [biospace.com]
- 4. Enanta Pharmaceuticals Presents New Data for this compound, its N-Protein Inhibitor, and EDP-323, its L-Protein Inhibitor, Both in Development for the Treatment of Respiratory Syncytial Virus (RSV) at IDWeek™ 2025 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 5. Enanta‘s this compound shows promise in paediatric RSV trial [clinicaltrialsarena.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. contemporarypediatrics.com [contemporarypediatrics.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
